(5-morpholino-2-nitrophenyl)methanol
Description
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Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(5-morpholin-4-yl-2-nitrophenyl)methanol |
InChI |
InChI=1S/C11H14N2O4/c14-8-9-7-10(1-2-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2 |
InChI Key |
WJNVEJAIEZXQCG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of (5-morpholino-2-nitrophenyl)methanol
Executive Summary
(5-Morpholino-2-nitrophenyl)methanol is a bifunctional aromatic building block extensively utilized in medicinal chemistry. Characterized by a para-morpholino nitrobenzene core with an ortho-hydroxymethyl group, this scaffold serves as a critical intermediate for synthesizing fused heterocyclic systems, particularly quinazolines and benzimidazoles used in kinase inhibition and oncology. This guide provides a comprehensive technical analysis of its physiochemical properties, validated synthetic routes, reactivity profiles, and safety protocols for research applications.
Chemical Identity & Physiochemical Properties[1][2][3]
The compound features a nitro group at the C2 position and a morpholine ring at the C5 position of a benzyl alcohol framework. The morpholine moiety acts as a solubilizing group, often improving the pharmacokinetic profile (LogP/LogD) of drug candidates derived from this intermediate.
Table 1: Physiochemical Specifications
| Property | Value / Description |
| IUPAC Name | [5-(Morpholin-4-yl)-2-nitrophenyl]methanol |
| Common Synonyms | 5-Morpholino-2-nitrobenzyl alcohol; (5-Morpholin-4-yl-2-nitrophenyl)methanol |
| CAS Number | 404009-34-3 |
| Molecular Weight | 238.24 g/mol |
| Physical State | Solid (Crystalline powder) |
| Color | Yellow to Orange (Characteristic of nitroanilines) |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Sparingly soluble in water |
| pKa (Calculated) | ~14.8 (Alcohol), ~1-2 (Conjugate acid of morpholine nitrogen) |
| LogP (Predicted) | ~1.2 – 1.5 |
| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors |
Synthetic Methodology
The synthesis of (5-morpholino-2-nitrophenyl)methanol typically proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (
Validated Synthetic Protocol
Step 1:
Displacement
Precursor: 5-Fluoro-2-nitrobenzaldehyde (CAS 395-81-3) or 5-Chloro-2-nitrobenzaldehyde. Reagent: Morpholine (excess or with base).
-
Mechanism: The strong electron-withdrawing nitro group at the para position activates the C5-fluorine toward nucleophilic attack by the morpholine nitrogen.
-
Procedure:
-
Dissolve 5-fluoro-2-nitrobenzaldehyde (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF.
-
Add Potassium Carbonate (
, 2.0 eq) and Morpholine (1.2 eq). -
Heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the aldehyde.
-
Workup: Pour into ice water. The yellow precipitate (5-morpholino-2-nitrobenzaldehyde) is filtered, washed with water, and dried.
-
Step 2: Carbonyl Reduction
Precursor: 5-Morpholino-2-nitrobenzaldehyde.
Reagent: Sodium Borohydride (
-
Mechanism: Hydride transfer from the borohydrate anion to the carbonyl carbon, followed by protonation.
-
Procedure:
-
Suspend the aldehyde (1.0 eq) in Methanol (MeOH) or THF/MeOH (10:1). Cool to 0°C.[1]
-
Add
(1.5 eq) portion-wise over 15 minutes to control hydrogen evolution. -
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Quench: Add saturated
solution or dilute HCl (carefully, to pH 6). -
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallization from Ethanol or Flash Column Chromatography (DCM/MeOH).
-
Synthetic Pathway Visualization
Figure 1: Two-step synthetic route from commercially available 5-fluoro-2-nitrobenzaldehyde.
Reactivity Profile & Applications
This molecule is a "linchpin" intermediate. The stability of the morpholine ring allows for aggressive transformations on the nitro and alcohol groups without degradation.
Key Transformations
-
Nitro Reduction (Aniline Formation):
-
Reagents:
, , or . -
Product: (2-Amino-5-morpholinophenyl)methanol.
-
Utility: This is the primary gateway to cyclization. Reaction with aldehydes, carboxylic acids, or phosgene yields quinazolines, benzimidazoles, or benzoxazinones.
-
-
Alcohol Activation:
-
Oxidation: Treatment with
or Swern conditions regenerates the aldehyde for Knoevenagel condensations. -
Halogenation: Reaction with
or yields the benzyl halide, a potent electrophile for alkylation reactions.
-
-
Cyclization Logic (Drug Design):
-
The spatial proximity of the C1-hydroxymethyl and C2-amino (post-reduction) groups allows for the formation of 6-membered rings (e.g., 4H-3,1-benzoxazin-2-ones) or 5-membered rings (indoles/indazoles) depending on the coupling partner.
-
Reactivity Network Diagram
Figure 2: Divergent synthesis pathways from the core scaffold.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following expected spectral data.
-
NMR (400 MHz, DMSO-
):- ~8.0 ppm (d, 1H, Ar-H ortho to nitro).
- ~7.0-7.2 ppm (m, 2H, Ar-H ortho to morpholine).
- ~5.4 ppm (t, 1H, -OH).
-
~4.8 ppm (d, 2H, benzylic -C
-). -
~3.7 ppm (m, 4H, morpholine -O-C
-). -
~3.3 ppm (m, 4H, morpholine -N-C
-).
-
Mass Spectrometry (ESI):
-
Calculated
. -
Look for characteristic fragmentation loss of the nitro group (M-46) or hydroxymethyl group (M-31).
-
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a Nitroaromatic Compound .
-
Hazards: Potentially toxic if swallowed, inhaled, or absorbed through skin.[6] Nitro compounds can cause methemoglobinemia.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability), protected from light.
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 596725, 5-Morpholino-2-nitroaniline (Analogous Structure). Retrieved from [Link]
-
Setamdideh, D., et al. (2011).[2] Convenient Reduction of Nitro Compounds to their Corresponding Amines. Oriental Journal of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SnAr). Retrieved from [Link]
Sources
Advanced Synthesis Guide: (5-Morpholino-2-nitrophenyl)methanol Derivatives
The synthesis of (5-morpholino-2-nitrophenyl)methanol and its derivatives centers on the strategic manipulation of the 5-halo-2-nitrobenzyl scaffold. This intermediate is a critical "switch" motif in medicinal chemistry, particularly for hypoxia-activated prodrugs (due to the nitro group) and kinase inhibitors (due to the morpholine moiety).
The following technical guide details the most robust, convergent pathway: the "Reduction-First, Substitution-Second" (RFSS) strategy. This approach minimizes step count and avoids the electronic deactivation associated with nucleophilic aromatic substitution (SNAr) on carboxylate species.
Executive Summary & Retrosynthetic Analysis
The target molecule, (5-morpholino-2-nitrophenyl)methanol , combines an electron-rich morpholine ring with an electron-deficient nitrobenzene core. The primary challenge is installing the morpholine ring regioselectively while preserving the oxidation state of the benzylic alcohol and the nitro group.
Retrosynthetic Logic:
-
Disconnection: The C–N bond between the morpholine nitrogen and the phenyl ring is the most logical disconnection, leading to a Nucleophilic Aromatic Substitution (SNAr) .
-
Precursor Selection: The SNAr requires an activated electrophile. A 5-halo-2-nitrobenzyl alcohol is ideal because the para-nitro group (relative to the halogen at C5) strongly activates the ring for nucleophilic attack.
-
Starting Material: 5-Chloro-2-nitrobenzoic acid is the most cost-effective, commercially available starting material.
Figure 1: Retrosynthetic analysis showing the disconnection to the commercially available benzoic acid derivative.
Core Synthesis Pathway: The RFSS Protocol
Phase 1: Chemoselective Reduction
Objective: Convert 5-chloro-2-nitrobenzoic acid to 5-chloro-2-nitrobenzyl alcohol without reducing the nitro group. Reagent of Choice: Borane-Tetrahydrofuran Complex (BH3·THF).
-
Rationale: Unlike Lithium Aluminum Hydride (LiAlH4), which reduces nitro groups to azo or amino species, BH3·THF is highly chemoselective for carboxylic acids in the presence of nitro groups [1].
Protocol 1: Preparation of 5-Chloro-2-nitrobenzyl alcohol
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Dissolution: Charge the flask with 5-chloro-2-nitrobenzoic acid (10.0 g, 49.6 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C in an ice bath.
-
Reduction: Add BH3·THF (1.0 M solution in THF, 75 mL, 75.0 mmol) dropwise over 30 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes); the acid spot (baseline) should disappear.
-
Quench: Cool to 0 °C. Carefully add Methanol (20 mL) dropwise to destroy excess borane.
-
Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc (150 mL) and wash with saturated NaHCO3 (2 x 50 mL) and brine (50 mL).
-
Purification: Dry over Na2SO4, filter, and concentrate. If necessary, recrystallize from EtOAc/Hexanes.
-
Expected Yield: 85–92%
-
Appearance: Pale yellow solid.[1]
-
Phase 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the C5-chloride with morpholine. Mechanism: The nitro group at C2 (para to the chloride) stabilizes the Meisenheimer complex intermediate, facilitating the displacement.
Protocol 2: Synthesis of (5-Morpholino-2-nitrophenyl)methanol
-
Setup: Use a 250 mL round-bottom flask with a reflux condenser.
-
Reagents: Combine 5-chloro-2-nitrobenzyl alcohol (5.0 g, 26.6 mmol), Morpholine (3.5 mL, 40.0 mmol), and Diisopropylethylamine (DIPEA) (5.6 mL, 32.0 mmol) in DMSO (40 mL).
-
Note: K2CO3 can be used as an alternative base, but DIPEA ensures homogeneity.
-
-
Reaction: Heat the mixture to 90 °C for 6–8 hours. The solution will turn deep orange/red.
-
Monitoring: HPLC or TLC (EtOAc) will show the conversion of the starting material (less polar) to the amine product (more polar).
-
Workup: Pour the reaction mixture into ice-water (200 mL). The product often precipitates as a yellow/orange solid.
-
Purification: Recrystallization from Ethanol or flash chromatography (SiO2, 0-5% MeOH in DCM).
-
Expected Yield: 75–85%
-
Characterization:1H NMR will show the morpholine protons (3.2–3.8 ppm) and the loss of the aromatic signal corresponding to the C5 position.
-
Derivatization & Downstream Applications[2][5][6]
Once the core scaffold is synthesized, it serves as a versatile intermediate.[5]
| Derivative Type | Reaction Conditions | Application |
| Benzyl Halide | SOCl2 or PBr3, DCM, 0 °C | Coupling partner for alkylation (e.g., attaching to pharmacophores). |
| Benzaldehyde | MnO2 (10 eq), DCM, RT | Precursor for Wittig reactions or reductive aminations. |
| Aniline (Reduction) | H2, Pd/C or Fe/NH4Cl | Synthesis of fused heterocycles (e.g., quinazolines, benzoxazines). |
Workflow Visualization
The following diagram illustrates the complete synthetic logic and branching pathways.
Figure 2: Complete synthetic workflow from commercial starting material to functionalized derivatives.
Troubleshooting & Optimization
Solvent Effects in SNAr
The choice of solvent significantly impacts the rate of the substitution reaction.
-
DMSO (Recommended): High dielectric constant stabilizes the polar transition state.
-
DMF: Good alternative, easier to remove than DMSO.
-
Acetonitrile: Often requires higher reflux temperatures and longer times; less effective for deactivated substrates.
Impurity Profile
-
Bis-substitution: Rare, as the other positions are not sufficiently activated.
-
Ether Formation: If using alkoxide bases (e.g., NaOEt), the solvent may compete with morpholine. Solution: Use non-nucleophilic bases like DIPEA or K2CO3.
-
Over-reduction: If BH3 reduction is run at high temperatures (>50 °C), the nitro group may reduce to the hydroxylamine. Control: Maintain temperature <25 °C during the main reaction phase.
References
-
Brown, H. C., & Stocky, T. P. (1977). Borane-Tetrahydrofuran Complex: A Selective Reducing Agent for Carboxylic Acids in the Presence of Nitro Groups. Journal of the American Chemical Society.
-
Organic Syntheses. (1941). p-Nitrobenzyl Alcohol. Organic Syntheses, Coll.[6] Vol. 3, p.652.
-
BenchChem. (2025).[5] Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis.[5]
-
MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives.
-
Organic Chemistry Portal. (2024). Morpholine Synthesis and Reactivity.[7][8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. air.unimi.it [air.unimi.it]
- 8. e3s-conferences.org [e3s-conferences.org]
The Morpholino-Nitrobenzyl Architecture: Red-Shifting Mechanisms and Applications
Executive Summary: The "Red-Shift" Imperative
In the field of photocleavable protecting groups (PPGs), the o-nitrobenzyl (oNB) scaffold remains the gold standard due to its robust Norrish Type II photochemistry. However, the native oNB chromophore absorbs primarily in the UV region (<300 nm), which is phototoxic to live cells and possesses poor tissue penetration depth.
This guide details the role of the morpholino group as a critical auxochrome in "red-shifting" the absorption profile of nitrobenzyl derivatives into the visible spectrum (blue/violet region, ~400–420 nm). We explore the electronic mechanisms, the solubility advantages of the morpholine ring over acyclic amines, and provide a validated protocol for synthesis and characterization.
Disambiguation Note: This guide focuses on the morpholine chemical substituent (
The Morpholino Advantage: Electronic & Structural Engineering
The introduction of a morpholino group at the para-position (relative to the nitro group) of the benzyl ring creates a "push-pull" electronic system that significantly alters the photophysical properties of the cage.
Electronic Mechanism: Intramolecular Charge Transfer (ICT)
The red-shift is driven by the donation of the nitrogen lone pair electrons into the aromatic
-
Donor: The morpholine nitrogen (strong
mesomeric effect). -
Acceptor: The nitro group (strong
and effects). -
Result: This conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, less energy (longer wavelength photons) is required to trigger the
transition.
Structural Advantage: Solubility vs. Lipophilicity
While a dimethylamino group (
-
The Morpholine Solution: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, significantly improving water solubility without compromising the electronic donation of the nitrogen. This prevents the "greasy" aggregation often seen with diethylamino-nitrobenzyl probes.
The Trade-Off: Quantum Yield ( )
Researchers must be aware of the trade-off. Strong Intra-molecular Charge Transfer (ICT) states can compete with the photo-isomerization pathway required for uncaging.
-
Observation: While absorption shifts to ~400 nm, the quantum yield of uncaging (
) for amino-substituted nitrobenzyls is often lower (0.01 – 0.05) compared to dimethoxy analogs (0.1 – 0.2). -
Mitigation: This is acceptable for many biological applications because the high extinction coefficient (
) at visible wavelengths compensates for the lower quantum yield.
Mechanistic Pathway Visualization
The following diagram illustrates the electronic "Push-Pull" mechanism and the competing pathways upon excitation.
Caption: Figure 1. The photo-excitation pathway showing the competition between productive H-abstraction (uncaging) and non-productive ICT relaxation, characteristic of donor-substituted nitrobenzyls.
Technical Data Summary
The table below compares the morpholino-substituted scaffold against standard nitrobenzyls.
| Feature | Unsubstituted oNB | 4,5-Dimethoxy (DMNB) | 4-Morpholino-oNB |
| Primary Donor | None | Methoxy ( | Morpholine ( |
| ~260–280 nm | ~340–350 nm | ~390–420 nm | |
| Extinction Coeff ( | Low | Medium (~5,000 | High (~15,000 |
| Water Solubility | Low | Low/Moderate | High |
| Uncaging Mechanism | Norrish Type II | Norrish Type II | Norrish Type II (ICT influenced) |
| Primary Application | UV Lithography | General Bio-caging | Live Cell / Deep Tissue |
Experimental Protocol: Synthesis & Validation
Synthesis of 4-Morpholino-2-Nitrobenzyl Alcohol
This protocol utilizes a Nucleophilic Aromatic Substitution (
Reagents:
-
4-Fluoro-2-nitrobenzyl alcohol (Starting Material)
-
Morpholine (Reagent & Base)[1]
-
DMSO or DMF (Solvent)
-
Potassium Carbonate (
)[2]
Step-by-Step Workflow:
-
Preparation: Dissolve 4-fluoro-2-nitrobenzyl alcohol (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Addition: Add
(2.0 eq) followed by Morpholine (1.5 eq). -
Reaction: Heat to 80°C for 4–6 hours. The solution will turn from pale yellow to bright orange/red (indicative of the amino-nitro conjugation).
-
Workup: Pour into ice water. The product may precipitate (yellow/orange solid). If not, extract with Ethyl Acetate (
). -
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane:EtOAc).
-
Functionalization: The resulting alcohol can be converted to a carbonate (using phosgene equivalents) or carbamate for caging amines.
Validation of Red-Shift and Photolysis
Objective: Confirm the bathochromic shift and measure uncaging efficiency.
-
UV-Vis Scan:
-
Prepare a 50
M solution of the product in PBS (pH 7.4). -
Scan from 250 nm to 600 nm.
-
Success Criterion: Observe a distinct peak centered between 390–420 nm.
-
-
Photolysis Assay:
-
Irradiate the sample using a 405 nm LED or laser diode (approx. 10–20 mW/cm²).
-
Take aliquots at t = 0, 1, 5, 10, and 20 minutes.
-
Analyze via HPLC to track the disappearance of the caged compound and appearance of the free cargo.
-
Note: The solution often bleaches (loses color) as the conjugated nitrobenzyl converts to the nitroso-benzaldehyde byproduct.
-
Synthesis & Characterization Workflow Diagram
Caption: Figure 2. Operational workflow for the synthesis and validation of morpholino-modified photocages.
References
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]
-
Aujard, I., et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry – A European Journal. [Link]
-
Goguen, B. N., et al. (2011). "Light-Triggered Myosin Activation for Probing Dynamic Cellular Processes." Angewandte Chemie International Edition. [Link]
-
Shembekar, V. R., et al. (2005). "A protecting group for carboxylic acids that can be photolyzed by visible light."[3] Biochemistry. [Link][4]
Sources
- 1. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: (5-Morpholino-2-nitrophenyl)methanol as a Red-Shifted Photocleavable Linker in SPPS
This Application Note is designed to guide researchers in the utilization of (5-morpholino-2-nitrophenyl)methanol as a high-efficiency, red-shifted photocleavable linker for Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
The (5-morpholino-2-nitrophenyl)methanol linker represents an advanced evolution of the classical o-nitrobenzyl (ONB) photochemistry. Unlike standard nitrobenzyl linkers that require UV irradiation at 365 nm (often damaging to Tyrosine/Tryptophan residues or DNA), the incorporation of the morpholino group at the 5-position acts as a strong electron-donating group (EDG). This substitution red-shifts the absorption maximum towards the visible spectrum (400–420 nm) and significantly improves the aqueous solubility of the cleaved byproducts.
This guide details the protocol for using this molecule as a C-terminal photocleavable protecting group or as a precursor for a solid-phase linker , enabling the release of peptides under mild, reagent-free conditions.
Chemical Basis & Mechanism[1]
Structure-Activity Relationship
The efficiency of the linker relies on the "push-pull" electronic system:
-
Electron Acceptor: The Nitro group (-NO₂) at position 2.
-
Electron Donor: The Morpholine ring at position 5.
-
Cleavage Site: The benzylic alcohol (-CH₂OH) at position 1.
The morpholine group donates electron density into the aromatic ring, stabilizing the excited state and shifting the absorption band bathochromically (Red Shift). This allows cleavage using 405 nm LEDs , avoiding the high-energy UV radiation associated with standard linkers.
Photocleavage Mechanism (Norrish Type II)
Upon irradiation, the molecule undergoes a characteristic o-nitrobenzyl rearrangement:
-
Excitation: Photon absorption promotes the nitro group to an excited state.
-
Hydrogen Abstraction: The nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.
-
Rearrangement: The intermediate rearranges to a nitroso-hemiacetal.
-
Collapse: The bond cleaves, releasing the free peptide (carboxylic acid or amide) and a nitroso-morpholino-benzaldehyde byproduct.
Figure 1: Mechanism of photocleavage for the (5-morpholino-2-nitrophenyl)methanol linker.
Experimental Protocols
Strategic Planning: Linker vs. Protecting Group
Since (5-morpholino-2-nitrophenyl)methanol is a mono-functional alcohol, it cannot act as a bridge between resin and peptide without modification.
-
Strategy A (Resin Linker): The alcohol must be converted to a Hemisuccinate or coupled to a Carbonate/Isocyanate Resin to serve as a solid support handle.
-
Strategy B (Protecting Group): The alcohol is esterified to the C-terminus of a peptide fragment in solution, allowing convergent synthesis on solid phase.
Protocol A: Preparation of Photocleavable Resin (Hemisuccinate Method)
This method creates a resin where the peptide is attached via an ester linkage to the linker, which is anchored to the resin via a succinyl spacer.
Reagents:
-
(5-morpholino-2-nitrophenyl)methanol
-
Succinic anhydride
-
DMAP (4-Dimethylaminopyridine)
-
DIPEA (N,N-Diisopropylethylamine)
-
Amino-functionalized Resin (e.g., Aminomethyl polystyrene or Rink Amide)
Step-by-Step:
-
Hemisuccinate Synthesis (Solution Phase):
-
Dissolve 1.0 eq of (5-morpholino-2-nitrophenyl)methanol in DCM.
-
Add 1.2 eq Succinic Anhydride and 1.5 eq DIPEA.
-
Add 0.1 eq DMAP (catalytic).
-
Stir at RT for 4 hours. Monitor by TLC/LCMS.
-
Result: The alcohol remains; the succinic anhydride opens to form a free acid. Correction: This forms the ester with the linker alcohol and leaves a free carboxylic acid.
-
Structure Formed: HOOC-CH₂-CH₂-CO-O-CH₂-Ar(Morph)-NO₂.
-
-
Resin Loading:
-
Swell Amino-Resin (0.5 mmol/g) in DMF for 30 min.
-
Activate the Hemisuccinate (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF.
-
Add to resin and shake for 2 hours.
-
Wash Resin: DMF (3x), DCM (3x).
-
-
Peptide Coupling (The Critical Step):
-
Note: The "Linker" is now attached to the resin via the original alcohol oxygen. To attach the peptide, you need a second handle on the ring.
-
CRITICAL STOP: The (5-morpholino-2-nitrophenyl)methanol molecule cannot be used as a standard resin linker using the hemisuccinate method because the alcohol is consumed to anchor it to the resin.
-
Corrected Protocol for SPPS Linker: You must use the Carbonate Resin Strategy .
-
Protocol B: Carbonate Resin Strategy (Corrected)
This strategy uses the alcohol to form a carbonate linkage with the peptide N-terminus (releasing a protected peptide) or functionalizes the resin to accept the C-terminal acid.
Target: Immobilize the linker such that the Benzylic Hydroxyl is free to accept the first amino acid.
-
Requirement: The linker must be attached to the resin via the Morpholine Nitrogen or a substituent on the ring.
-
If using the commercially available Alcohol: It is best used as a C-Terminal Protecting Group in solution, or coupled to a Chloro-functionalized resin (e.g., 2-Chlorotrityl chloride) via the Morpholine nitrogen (if nucleophilic enough) or via an ether linkage (difficult).
Recommended Workflow: C-Terminal Protection (Solution) -> SPPS (Solid Phase)
-
Protection: React the C-terminal amino acid (Fmoc-AA-OH) with (5-morpholino-2-nitrophenyl)methanol using EDC/DMAP to form the Photocleavable Ester .
-
SPPS: Use this "Caged" amino acid in standard SPPS (side-chain anchoring) or use it in solution-phase segment condensation.
Standard Photocleavage Protocol
Once the peptide is synthesized (and potentially still on resin if using a side-chain anchoring strategy), the morpholino-nitrobenzyl group is cleaved to release the native functionality.
Equipment:
-
LED Light Source: 365 nm (Standard) or 405 nm (High Efficiency/Low Damage).
-
Glass or Quartz reaction vessel (Standard borosilicate glass transmits >350 nm).
Conditions:
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | PBS (pH 7.4), Methanol, or DMF | Aqueous buffers are preferred for solubility; Morpholine aids in this. |
| Concentration | 10–100 µM | Dilute conditions prevent aggregation. |
| Light Source | 365 nm or 405 nm LED | 405 nm is recommended to minimize damage to Trp/Tyr residues. |
| Duration | 10 – 30 minutes | Monitor by HPLC. |
| Scavengers | DTT or Hydroxylamine (Optional) | Reacts with the nitroso-aldehyde byproduct to prevent side reactions. |
Step-by-Step:
-
Suspend the peptide/resin in the cleavage solvent.
-
Place the vessel 2–5 cm from the LED source.
-
Irradiate with mild stirring.
-
Post-Cleavage: Centrifuge (if resin) or lyophilize (if solution). The byproduct (nitroso-morpholino-benzaldehyde) is often yellow/orange and can be separated by HPLC.
Workflow Visualization
Figure 2: Workflow for using the linker as a C-terminal protecting group in peptide synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Cleavage | Inner filter effect (high concentration) | Dilute the sample; ensure efficient stirring. |
| Byproduct Re-attachment | Nitroso group reacting with amines | Add a scavenger like hydrazine or hydroxylamine (50 mM) to the cleavage buffer. |
| Low Solubility | Hydrophobic peptide | The morpholino group improves solubility, but adding 10-20% DMSO or DMF during cleavage can help. |
| Premature Cleavage | Ambient light exposure | Wrap all reaction vessels in aluminum foil; work under amber light. |
References
-
Photocleavable Linkers in SPPS
- Title: Photolabile Linkers for Solid-Phase Synthesis.
- Source:ACS Combin
-
URL:[Link]
-
Red-Shifted Nitrobenzyl Derivatives
- Title: o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections.
- Source:Chemistry – A European Journal (2006).
-
URL:[Link]
-
Morpholino-Oligonucleotide Caging
-
General Protocol for Nitrobenzyl Linkers
- Title: Photocleavable Linker [LTF-003] Product Guide.
- Source:LifeTein.
-
URL:[Link]
Sources
Application Note: Spatiotemporal Control of Hydrogel Properties via Photocleavage of (5-Morpholino-2-nitrophenyl)methanol Derivatives
Abstract
Light-sensitive hydrogels represent a frontier in materials science, offering unprecedented control over the cellular microenvironment and drug delivery kinetics. This guide provides a comprehensive framework for the synthesis and characterization of photodegradable hydrogels utilizing a (5-morpholino-2-nitrophenyl)methanol-based photolabile crosslinker. We detail the underlying photocleavage mechanism, provide step-by-step protocols for monomer synthesis and hydrogel fabrication, and outline key characterization techniques. This document is intended for researchers in materials science, tissue engineering, and drug development seeking to leverage light as a non-invasive trigger to dynamically modulate material properties in situ.
Introduction: The Power of Light in Hydrogel Design
Hydrogels are highly hydrated, three-dimensional polymer networks that mimic the native extracellular matrix, making them ideal scaffolds for 3D cell culture and as depots for controlled drug release.[1] The ability to alter hydrogel properties—such as stiffness, porosity, or the presentation of bioactive cues—on demand and with high spatiotemporal precision is a significant scientific challenge. Light, as an external stimulus, is an unparalleled tool for achieving this control due to its non-invasive nature and the ability to precisely direct its application.[2][3]
At the heart of this technology are photolabile "caging" groups, which are chemical moieties that can be cleaved upon exposure to light of a specific wavelength.[4][5] The ortho-nitrobenzyl (ONB) group is one of the most widely used and reliable photocages in chemistry and biology.[2][6][7] Upon irradiation, typically with UV or near-visible light, the ONB moiety undergoes an intramolecular rearrangement, leading to the cleavage of a covalent bond and the release of a protected functional group or molecule.[2][3]
This application note focuses on a specific ONB derivative, (5-morpholino-2-nitrophenyl)methanol . The introduction of the electron-donating morpholino group serves to red-shift the absorption maximum and often increases the two-photon absorption cross-section, allowing for cleavage with less energetic, more cell-compatible longer wavelength light.[8] This guide will walk the user through the process of incorporating this advanced photocage into a poly(ethylene glycol) (PEG)-based hydrogel network, enabling light-mediated degradation.
Mechanism of Photocleavage
The functionality of the hydrogel relies on the light-induced cleavage of the ONB-based crosslinker. The process is initiated by the absorption of a photon, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate.[2][3] This unstable intermediate rapidly rearranges, resulting in the cleavage of the benzylic ether bond and the formation of a 2-nitrosobenzaldehyde byproduct, effectively breaking a crosslink within the hydrogel network.
Caption: Photocleavage of the o-nitrobenzyl linker upon UV irradiation.
Experimental Protocols
This section provides a detailed workflow for creating a photodegradable hydrogel. The overall process involves three main stages:
-
Synthesis of a Photolabile Acrylate Monomer: We will modify (5-amino-2-nitrophenyl)methanol to introduce a polymerizable acrylate group.
-
Synthesis of the Photodegradable Crosslinker: The functionalized monomer is coupled to a multi-arm PEG.
-
Hydrogel Formation and Characterization: The crosslinker is polymerized to form the final hydrogel.
Caption: Overall workflow for hydrogel synthesis and characterization.
Protocol 1: Synthesis of Photolabile Acrylate Monomer
This protocol describes the acrylation of (5-amino-2-nitrophenyl)methanol. The resulting monomer contains the photolabile ONB core and a polymerizable acrylate group.
-
Materials
Reagent Supplier Cat. No. (5-Amino-2-nitrophenyl)methanol Sigma-Aldrich 77376-03-5 Acryloyl chloride Sigma-Aldrich A24206 Triethylamine (TEA) Sigma-Aldrich T0886 Dichloromethane (DCM), anhydrous Sigma-Aldrich 270997 Sodium bicarbonate (NaHCO₃) Fisher Scientific S233-500 | Magnesium sulfate (MgSO₄) | Fisher Scientific | M65-500 |
-
Step-by-Step Methodology
-
Dissolve (5-amino-2-nitrophenyl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.
-
Add acryloyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes.
-
Scientist's Note: This reaction is exothermic. Slow, dropwise addition at 0 °C is critical to prevent unwanted side reactions and polymerization of the acryloyl chloride.
-
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain the pure N-(4-(hydroxymethyl)-3-nitrophenyl)acrylamide monomer.
-
Protocol 2: Synthesis of Photodegradable PEG Crosslinker
Here, the acrylate monomer is coupled to a multi-arm PEG backbone via Michael addition, creating a macromolecular crosslinker.[9]
-
Materials
Reagent Supplier N-(4-(hydroxymethyl)-3-nitrophenyl)acrylamide From Protocol 1 4-Arm PEG-Thiol (10 kDa) Laysan Bio Triethanolamine (TEOA) Sigma-Aldrich | Dimethylformamide (DMF) | Sigma-Aldrich |
-
Step-by-Step Methodology
-
Dissolve the 4-Arm PEG-Thiol (1.0 eq) in DMF.
-
In a separate flask, dissolve the photolabile acrylate monomer (4.4 eq, a slight excess) in DMF.
-
Add the monomer solution to the PEG solution, followed by the addition of TEOA (2.0 eq) as a catalyst.
-
Scientist's Note: The thiol-Michael addition or "thiol-ene" reaction is a highly efficient click chemistry reaction. TEOA acts as a base to deprotonate the thiol, initiating the nucleophilic attack on the acrylate.[4]
-
-
Stir the reaction at room temperature for 24 hours in the dark to prevent premature cleavage of the ONB group.
-
Precipitate the product by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Re-dissolve the product in a minimal amount of deionized water and dialyze against deionized water for 3 days (using a 3.5 kDa MWCO membrane) to remove unreacted monomer and catalyst.
-
Lyophilize the purified solution to obtain the 4-Arm PEG-ONB photodegradable crosslinker as a white, fluffy solid.
-
Protocol 3: Hydrogel Formation and Photodegradation
This protocol details the formation of the hydrogel via free-radical polymerization and subsequent degradation upon light exposure.[10]
-
Materials
Reagent Supplier 4-Arm PEG-ONB Crosslinker From Protocol 2 Photoinitiator (e.g., LAP, Irgacure 2959) Sigma-Aldrich Phosphate-Buffered Saline (PBS), pH 7.4 Gibco | UV Lamp (365 nm) | e.g., OmniCure S1000 |
-
Step-by-Step Methodology
-
Prepare a precursor solution by dissolving the 4-Arm PEG-ONB crosslinker (e.g., 10% w/v) and a photoinitiator (e.g., 0.05% w/v LAP) in PBS.
-
Pipette the precursor solution into a mold (e.g., a PDMS mold or between two glass slides with a defined spacer).
-
Expose the solution to UV light (e.g., 365 nm, 10 mW/cm²) for a sufficient time (typically 30-120 seconds) to induce polymerization and gelation.
-
The hydrogel is now formed. It can be swelled in PBS to reach equilibrium.
-
To induce degradation, expose the hydrogel to the same UV light source. Degradation can be monitored visually, by measuring mass loss, or through changes in mechanical properties.[10]
-
Hydrogel Characterization
Validating the properties of the hydrogel before and after photodegradation is crucial.
Rheological Characterization
Rheology provides quantitative data on the viscoelastic properties of the hydrogel, such as its stiffness (storage modulus, G') and liquid-like properties (loss modulus, G'').[1][13][14]
-
Protocol:
-
Place a freshly prepared hydrogel disc (e.g., 8 mm diameter, 1 mm height) onto the bottom plate of a rheometer.
-
Lower the upper plate to contact the gel surface.
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant low strain (e.g., 1%) to determine G' and G''. A stable gel will have a G' significantly higher than G''.[12]
-
To measure photodegradation, perform a time-sweep experiment. Maintain a constant frequency and strain while exposing the hydrogel to a UV light source connected via a light guide. A decrease in G' over time indicates network degradation.[11]
-
-
Expected Data
Condition Typical Storage Modulus (G') Typical Loss Modulus (G'') Before UV Exposure 5 - 20 kPa 0.1 - 0.5 kPa | After UV Exposure (10 min) | < 1 kPa | < 0.1 kPa |
Swelling Ratio
The swelling ratio gives an indication of the hydrogel's crosslink density and its ability to absorb water.[14][15]
-
Protocol:
-
Measure the weight of a lyophilized hydrogel (W_d).
-
Immerse the hydrogel in PBS (pH 7.4) at 37 °C.
-
At various time points, remove the hydrogel, gently blot away excess surface water, and measure its weight (W_s).
-
The swelling ratio (Q) is calculated as: Q = W_s / W_d.
-
After photodegradation, the hydrogel will dissolve, and this measurement will no longer be possible, indicating complete degradation.
-
Conclusion
The use of (5-morpholino-2-nitrophenyl)methanol as a photolabile moiety provides a robust and versatile platform for creating dynamically tunable hydrogels. The protocols outlined in this guide offer a reproducible method for synthesizing and characterizing these advanced materials. By precisely controlling light exposure, researchers can degrade the hydrogel network in specific areas and at specific times, enabling sophisticated experiments in cell biology, the development of advanced drug delivery systems, and the fabrication of complex tissue engineering scaffolds.
References
-
Kloxin, A. M., Kasko, A. M., Salinas, C. N., & Anseth, K. S. (2009). Photodegradable hydrogels for dynamic tuning of physical and chemical properties. Science, 324(5923), 59-63. [Link]
-
Klajn, R. (2014). o-Nitrobenzyl-based photocleavable ligands in chemistry and biology. Chemical Society Reviews, 43(1), 148-184. [Link]
-
Griffin, D. R., & Kasko, A. M. (2012). Photodegradable hydrogels in drug delivery. Expert Opinion on Drug Delivery, 9(10), 1267-1279. [Link]
-
Givens, R. S., & Kros, A. (2012). Photoremovable protecting groups: a concise review. Photochemical & Photobiological Sciences, 11(4), 472-484. [Link]
-
Hu, X., Shi, J., & Thomas, S. W. (2015). Photolabile ROMP gels using ortho-nitrobenzyl functionalized crosslinkers. Polymer Chemistry, 6(27), 4966-4971. [Link]
-
Wong, D. Y., & Anseth, K. S. (2019). Spatiotemporal control of the hydrogel modulus with light. Nature Protocols, 14(6), 1868-1886. [Link]
-
Mavila, S., Eivgi, O., & Lemcoff, N. G. (2016). Light-responsive hydrogels. Journal of Materials Chemistry B, 4(48), 7847-7860. [Link]
-
Lee, S., & Gu, L. (2017). Photocleavable hydrogels for light-triggered siRNA release. Polymers, 9(12), 683. [Link]
-
Lin, C. C., & Anseth, K. S. (2009). PEG hydrogels for the controlled release of biomolecules in regenerative medicine. Pharmaceutical research, 26(3), 631-643. [Link]
-
Malgorzata, K., & Osyczka, A. M. (2013). Rheological characterization of hydrogels for bone and cartilage tissue engineering. Journal of the mechanical behavior of biomedical materials, 22, 1-12. [Link]
-
Deiters, A. (2010). Principles and applications of the nitrobenzyl photoremovable protecting group. Chemical Communications, 46(1), 9-20. [Link]
Sources
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile preparation of photodegradable hydrogels by photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. Synthesis of photodegradable hydrogels as dynamically tunable cell culture platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photocleavable hydrogels for light-triggered siRNA release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photolabile ROMP gels using ortho-nitrobenzyl functionalized crosslinkers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of (5-morpholino-2-nitrophenyl)methanol
Technical Support Center: (5-morpholino-2-nitrophenyl)methanol
Welcome to the technical support guide for (5-morpholino-2-nitrophenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this versatile reagent in their synthetic workflows. The unique electronic and steric properties of this molecule, while enabling its function as a photocleavable linker, can also present challenges in achieving high-efficiency coupling reactions.[1][2] This guide provides in-depth, field-tested insights to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of (5-morpholino-2-nitrophenyl)methanol?
A1: (5-morpholino-2-nitrophenyl)methanol is a derivative of the 2-nitrobenzyl alcohol scaffold, which is widely used in organic synthesis as a photocleavable protecting group or linker.[1][3] Its core function is to "cage" a molecule of interest, rendering it inactive until released by irradiation with near-UV light (typically around 340-365 nm).[1] This allows for precise spatiotemporal control over the release of active substances in biological systems or on solid supports.
Q2: My coupling reaction yield is consistently low. What's the most common culprit?
A2: Low coupling efficiency with this benzylic alcohol often traces back to two main areas: suboptimal activation of the hydroxyl group and steric hindrance. The electron-withdrawing nitro group and the bulky morpholino substituent can impede the approach of reagents. Often, standard coupling conditions are insufficient. We recommend starting your troubleshooting by re-evaluating your coupling reagents and reaction conditions (see in-depth guide below).
Q3: Is this compound soluble in common organic solvents?
A3: Yes, it generally exhibits good solubility in polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN). However, its solubility in non-polar solvents like hexanes is limited. The morpholino group enhances its polarity compared to simpler nitrobenzyl alcohols. For reactions, THF and DCM are excellent starting points.
Q4: How should I store (5-morpholino-2-nitrophenyl)methanol to ensure its stability?
A4: The compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). The 2-nitrobenzyl moiety is light-sensitive, and prolonged exposure to ambient light, especially UV sources, can lead to degradation.
Q5: Can I use standard esterification conditions like DCC/DMAP?
A5: While possible, DCC/DMAP couplings may be sluggish due to the steric hindrance around the hydroxyl group. For coupling to carboxylic acids, more robust methods are often required. The Mitsunobu reaction is a highly effective alternative for forming esters with this alcohol, as it proceeds through a highly reactive alkoxyphosphonium salt intermediate that overcomes steric barriers.[4][5]
In-Depth Troubleshooting Guide for Low Coupling Efficiency
Low or no yield of your desired product is a frustrating but solvable issue. This guide provides a systematic approach to diagnosing the problem.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for identifying and resolving the root cause of low coupling efficiency.
Caption: A systematic workflow for troubleshooting low coupling yields.
Step 1: Verify Reagent Integrity and Stoichiometry
-
The Alcohol: Confirm the purity of your (5-morpholino-2-nitrophenyl)methanol via ¹H NMR or LC-MS. Degradation can occur with improper storage. Ensure it is thoroughly dried, as water will consume reagents, particularly in moisture-sensitive reactions like the Mitsunobu.
-
The Coupling Partner: Whether it's a carboxylic acid, phosphate, or other nucleophile, its purity is equally critical. Acidic or basic impurities can disrupt sensitive reaction pathways.
-
Solvents and Reagents: Use fresh, anhydrous solvents. Tetrahydrofuran (THF), a common solvent for these reactions, can accumulate peroxides and water.[6] Reagents like DIAD/DEAD for Mitsunobu reactions decompose over time.[6][7]
Step 2: Optimize Reaction Conditions
The electronic nature of the nitrophenyl ring and steric bulk from the morpholine group make this a somewhat hindered alcohol.[8][9] Standard conditions may not suffice.
| Parameter | Standard Condition | Recommended Optimization for Hindered Alcohol | Rationale |
| Temperature | 0 °C to RT | RT to 40-50 °C | Provides the necessary activation energy to overcome steric hindrance. Monitor for side product formation at elevated temperatures. |
| Solvent | THF, DCM | Anhydrous THF, Toluene | THF is generally a good choice. Toluene can be beneficial for higher temperature reactions. Ensure the solvent is rigorously dried. |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.2 M | While higher concentrations can increase reaction rates, for sterically hindered substrates, lower concentrations can sometimes minimize side reactions. |
| Equivalents | 1.1 - 1.2 eq. | 1.5 - 2.0 eq. of PPh₃/DIAD and Nucleophile | For difficult couplings, driving the reaction to completion with an excess of the other reagents is often necessary.[6] |
Step 3: Re-evaluate the Coupling Method (The Mitsunobu Reaction)
For coupling to carboxylic acids (to form an ester) or other acidic pronucleophiles (pKa < 13), the Mitsunobu reaction is the gold standard and our primary recommendation for this substrate.[4][5] It excels at coupling hindered alcohols with inversion of stereochemistry (not applicable here, but indicative of its power).
Reaction Mechanism Overview
The reaction activates the alcohol in situ, turning the hydroxyl into an exceptionally good leaving group, which is then displaced by the nucleophile.
Caption: Simplified mechanism of the Mitsunobu reaction.
Protocol: Optimized Mitsunobu Coupling of (5-morpholino-2-nitrophenyl)methanol
This protocol is a robust starting point for coupling with a generic carboxylic acid (R-COOH).
-
Preparation:
-
Under an inert atmosphere (Argon), add (5-morpholino-2-nitrophenyl)methanol (1.0 eq) and your carboxylic acid (1.5 eq) to a flame-dried flask.
-
Dissolve the components in anhydrous THF (to make a ~0.1 M solution based on the alcohol).
-
Add triphenylphosphine (PPh₃) (1.5 eq) and stir until fully dissolved.
-
-
Reaction Initiation:
-
Cool the solution to 0 °C in an ice bath.
-
Add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 10-15 minutes. A color change (typically to yellow/orange) and sometimes a slight exotherm will be observed.
-
Causality Note: Slow addition of the azodicarboxylate is crucial.[7] It controls the concentration of the reactive betaine intermediate, minimizing the formation of undesired side products.[4]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting alcohol.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The major byproducts are triphenylphosphine oxide (OPPh₃) and the reduced DIAD-hydrazide. These can often be difficult to separate from the desired product.
-
Purification Strategy 1 (Precipitation): Add diethyl ether to the crude residue. The byproducts are often poorly soluble in ether and may precipitate, allowing for removal by filtration.
-
Purification Strategy 2 (Chromatography): If precipitation is ineffective, purify the crude material directly via flash column chromatography on silica gel. A gradient elution system (e.g., Hexanes/Ethyl Acetate) is typically effective.
-
References
-
Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. [Link]
-
Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. PMC. [Link]
-
Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides. ResearchGate. [Link]
-
Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research - ACS Publications. [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
-
Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Journal of the American Chemical Society. [Link]
-
Mitsunobu Reaction. Organic Chemistry Tutor. [Link]
-
Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. ResearchGate. [Link]
-
Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis. Journal of the American Chemical Society - ACS Publications. [Link]
-
Photolabile Linkers for Solid-Phase Synthesis. Semantic Scholar. [Link]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
Mitsunobu reaction issues. Reddit. [Link]
-
Mitsunobu Reaction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Mitsunobu Reaction. Chemistry Steps. [Link]
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- 2. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubilization Strategies for (5-morpholino-2-nitrophenyl)methanol
The following technical guide addresses the solubility challenges associated with (5-morpholino-2-nitrophenyl)methanol , a compound frequently utilized as a photocleavable linker or caging group intermediate.
Executive Summary & Chemical Profile
(5-morpholino-2-nitrophenyl)methanol presents a distinct solubility challenge due to its "push-pull" electronic structure.[1][2][3] While the methanol group is hydrophilic, the core structure is a p-nitroaniline derivative (morpholine at C5 is para to the nitro group at C2).[1] This conjugation significantly reduces the basicity of the morpholine nitrogen, rendering standard pH-adjustment strategies ineffective at physiological pH.[1][3]
Physicochemical Snapshot
| Property | Value (Estimated/Class-Based) | Implication for Solubility |
| Core Structure | Nitrobenzyl Alcohol + Morpholine | Amphiphilic but predominantly lipophilic.[1][2][3] |
| LogP | ~1.6 – 2.1 | Poor water solubility (< 1 mg/mL) without excipients.[1][3] |
| pKa (Conj. Acid) | ~1.0 – 2.0 | The morpholine nitrogen is not protonated at pH 7.[1]4. Acidification will not improve solubility unless pH < 2.[1][2][3] |
| Light Sensitivity | High (UV/Blue) | CRITICAL: Solutions must be prepared in amber glass or under yellow light to prevent premature photocleavage.[1][3] |
Decision Matrix: Selecting the Right Solubilization Method
Do not default to DMSO if your biological system is sensitive.[1] Use this logic flow to determine the optimal protocol.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental tolerance for organic solvents.
Detailed Protocols
Method A: The "Solvent Crash" Technique (Standard)
Best for: Chemical synthesis, robust biochemical assays.[1] Mechanism: Dissolving the hydrophobic solid in a water-miscible organic solvent (DMSO) creates a hyper-concentrated stock that is rapidly dispersed into the aqueous buffer.[1][2][3]
Protocol:
-
Stock Preparation: Weigh the solid and dissolve in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 50–100 mM .[1]
-
Tip: If the solid resists dissolution, sonicate for 30 seconds at 40°C.[1]
-
-
The "Crash" Step:
-
Final Concentration: Aim for a final DMSO concentration of < 1% (v/v) .
Method B: Cyclodextrin Complexation (Bio-Friendly)
Best for: Cell culture, animal studies, or assays where DMSO interferes with protein structure.[1] Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the hydrophobic nitro-phenyl core, shielding it from water while the outer hydroxyls ensure solubility.[1][2][3]
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2][3] Filter sterilize (0.22 µm).
-
Addition: Add the solid (5-morpholino-2-nitrophenyl)methanol directly to the CD solution.
-
Equilibration: Shake or stir at room temperature for 4–6 hours (protected from light).
-
Verification: Centrifuge at 10,000 x g for 5 minutes to remove any undissolved solid. Use the supernatant.
Troubleshooting & FAQ
Q1: I tried acidifying the water (pH 4), but it didn't dissolve. Why? A: This is a common misconception.[1][3] While morpholine itself is basic (pKa ~8.3), the morpholine ring in this compound is attached to a nitrobenzene ring.[1] The strong electron-withdrawing nature of the nitro group pulls electron density away from the nitrogen, dropping its pKa to approximately 1.0 .[1][3] You would need a pH < 1 to protonate it, which is incompatible with most experiments.[1][3] Stick to neutral pH with cosolvents. [1][2][3]
Q2: My solution turned from yellow to clear/colorless after sitting on the bench. Is this normal? A: No. This likely indicates photocleavage or degradation.[1][2][3] Nitrobenzyl compounds are light-sensitive.[1][2][3][4]
-
Color Change: Indicates formation of the nitroso-benzaldehyde byproduct.[1][2][3][5]
-
Fix: Wrap all vials in aluminum foil and work under yellow safety lights.
Q3: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and has a lower solubilizing power for this specific class of rigid aromatics.[1] If using Ethanol, you may need to limit your stock concentration to 10–20 mM rather than 50 mM.[1]
Q4: Upon dilution into PBS, I see a fine white precipitate. How do I fix this? A: This is "solvent shock."[1][3]
-
Warm your buffer to 37°C before adding the stock.
-
Lower the final concentration. You may have exceeded the kinetic solubility limit.[1][3]
-
Add a surfactant: Include 0.05% Tween-20 in your PBS buffer before adding the compound.[1][2][3]
References & Grounding
-
Photocleavable Linker Chemistry:
-
Structural Analogs & Properties:
-
Solubilization Techniques:
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for specific handling requirements.
Sources
- 1. 4-(3-Nitrobenzyl)morpholine | C11H14N2O3 | CID 783231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE | 446292-04-2 [chemicalbook.com]
- 3. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]
- 4. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
Minimizing side reactions during (5-morpholino-2-nitrophenyl)methanol photolysis
Welcome to the technical support center for the use of (5-morpholino-2-nitrophenyl)methanol as a photolabile protecting group, often utilized in "caged" compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to minimize side reactions and optimize the efficiency of your photolysis experiments.
Introduction: The Chemistry of Uncaging
(5-morpholino-2-nitrophenyl)methanol belongs to the widely used o-nitrobenzyl class of photolabile protecting groups (PPGs). The core principle of its function lies in a light-induced intramolecular rearrangement. Upon absorption of UV light, the o-nitrobenzyl group undergoes a transformation that ultimately liberates the protected molecule (the "caged" species) and generates a 2-nitrosobenzaldehyde derivative as a byproduct.[1][2][3]
The morpholino group, an electron-donating substituent, is expected to influence the photochemical properties of the o-nitrobenzyl chromophore.[4][5] While electron-donating groups can sometimes lead to a desirable red-shift in the absorption maximum, they may also impact the quantum yield of the uncaging reaction.[4][6] Therefore, careful optimization of reaction conditions is crucial for achieving clean and efficient photolysis.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses common issues encountered during the photolysis of (5-morpholino-2-nitrophenyl)methanol-caged compounds.
Issue 1: Low Yield of the Uncaged Product
A common challenge is obtaining a lower than expected yield of the desired released molecule. This can be attributed to several factors:
-
Incomplete Photolysis: The irradiation time or intensity may be insufficient.
-
Competing Side Reactions: Undesired photochemical pathways may be consuming the starting material or the desired product.
-
Suboptimal Reaction Conditions: Factors such as pH and solvent can significantly impact the uncaging efficiency.
Troubleshooting Steps:
-
Verify Light Source and Wavelength: Ensure your light source is emitting at the optimal wavelength for the (5-morpholino-2-nitrophenyl)methanol chromophore, typically in the near-UV range (around 340-365 nm).[1][7] The intensity of the light source should be adequate and consistent.
-
Optimize Irradiation Time: Perform a time-course experiment, taking aliquots at different time points and analyzing the reaction progress by HPLC.[1][7][8] This will help determine the optimal irradiation time for maximizing the yield of the desired product while minimizing the formation of degradation products.
-
Investigate pH Effects: The pH of the medium can influence the stability of the starting material and the intermediates.[4] Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 6.0 - 8.0) and monitor the reaction yield.
-
Consider Solvent Effects: The polarity of the solvent can affect the reaction pathway. If your experimental system allows, explore different solvent systems or co-solvents.
Issue 2: Formation of Colored or Insoluble Byproducts
The primary byproduct of o-nitrobenzyl photolysis is the corresponding o-nitrosobenzaldehyde.[2][3] This species is highly reactive and can undergo further reactions, leading to the formation of colored and often insoluble dimeric or polymeric azo compounds.[9]
Troubleshooting Steps:
-
Introduce a Scavenger: The most effective way to mitigate issues arising from the nitroso byproduct is to include a scavenger in the reaction mixture. Scavengers are compounds that react with the nitroso species to form more stable and often colorless adducts.
Scavenger Typical Concentration Notes Thiols (e.g., Glutathione, Dithiothreitol (DTT)) 1-10 mM Highly effective in reducing the nitroso group. Ascorbic Acid (Vitamin C) 1-10 mM A biocompatible scavenger that can reduce the nitroso species.[10][11] Hydrazines (e.g., Phenylhydrazine) 1-5 mM React rapidly with the aldehyde functionality of the byproduct. Use with caution due to potential reactivity with other components. -
Optimize Scavenger Concentration: The optimal concentration of the scavenger will depend on the concentration of your caged compound and the specifics of your experimental setup. It is advisable to titrate the scavenger concentration to find the minimum effective amount.
-
Work in an Inert Atmosphere: In some cases, particularly with amine-containing molecules, the presence of oxygen can lead to photo-oxidation side reactions.[12] If you suspect such reactions, degassing your solution and performing the photolysis under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of photolysis for (5-morpholino-2-nitrophenyl)methanol?
The photolysis of o-nitrobenzyl compounds proceeds through a well-established mechanism. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms an aci-nitro intermediate, which then undergoes a series of rearrangements to release the protected molecule and form 5-morpholino-2-nitrosobenzaldehyde.
Caption: Simplified mechanism of (5-morpholino-2-nitrophenyl)methanol photolysis.
Q2: How does the morpholino group affect the photolysis?
The morpholino group is an electron-donating group. In the context of the o-nitrobenzyl chromophore, this can have two main effects:
-
Red-Shifted Absorption: Electron-donating groups can shift the absorption maximum to longer, less damaging wavelengths.[4][5]
-
Influence on Quantum Yield: The effect on the quantum yield (the efficiency of the photoreaction) can be complex. While some electron-donating groups have been shown to increase the quantum yield, others can decrease it by promoting alternative, non-productive decay pathways from the excited state.[4] Therefore, empirical determination of the optimal photolysis conditions for your specific caged compound is essential.
Q3: What analytical techniques are recommended for monitoring the reaction?
High-Performance Liquid Chromatography (HPLC) is the most powerful tool for monitoring the photolysis reaction.[1][7][8]
-
UV-Vis Detection: A diode array detector (DAD) or a variable wavelength detector can be used to monitor the disappearance of the starting material and the appearance of the product and byproducts.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) is highly recommended for unambiguous identification of the desired product and any side products.[1][7]
Q4: Can I use a laser for photolysis?
Yes, lasers can be excellent light sources for photolysis, offering high spatial and temporal control. When using a laser, it is crucial to:
-
Choose the Correct Wavelength: Match the laser wavelength to the absorption maximum of the caged compound.
-
Control the Power: Excessive laser power can lead to localized heating and degradation of the sample.
-
Ensure Homogeneous Irradiation: For bulk solutions, ensure the sample is well-mixed during irradiation to prevent localized depletion of the caged compound.
Experimental Protocols
Protocol 1: General Procedure for Photolysis
-
Sample Preparation: Prepare a solution of the (5-morpholino-2-nitrophenyl)methanol-caged compound in a suitable buffer or solvent. If necessary, add a scavenger from a concentrated stock solution.
-
Irradiation: Transfer the solution to a quartz cuvette or a suitable reaction vessel. Irradiate the sample with a UV light source (e.g., a mercury lamp with a filter or a UV LED) at the desired wavelength. Maintain a constant temperature and stir the solution if possible.
-
Monitoring: At predetermined time points, withdraw aliquots of the reaction mixture for analysis by HPLC or HPLC-MS.
-
Analysis: Quantify the amount of starting material, desired product, and any major byproducts to determine the reaction progress and yield.
Protocol 2: HPLC Method for Reaction Monitoring
-
Column: A C18 reversed-phase column is generally a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used.
-
Detection: Monitor at a wavelength where both the starting material and the product have significant absorbance. A full UV-Vis spectrum from a DAD is ideal.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1 mL/min.
Note: This is a general method and should be optimized for your specific compound.
Workflow for Optimizing Photolysis Conditions
Caption: A systematic workflow for optimizing photolysis conditions.
References
-
Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS, 100(2), 409-413. [Link]
-
Bochet, C. G. (2002). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 8(23), 5168-5175. [Link]
-
Eritja, R., et al. (2001). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. SciSpace. [Link]
-
Forshult, S., et al. (1969). Use of Nitroso Compounds as Scavengers for the Study of Short-Lived Free Radicals in Organic Reactions. SciSpace. [Link]
-
Il'ichev, Y. V., et al. (2004). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Helvetica Chimica Acta, 87(11), 2886-2907. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
López-Corrales, M., et al. (2020). Transformation of COUPY Fluorophores into a Novel Class of Visible Light-Cleavable Photolabile Protecting Groups. Chemistry – A European Journal, 26(42), 9271-9275. [Link]
-
Michejda, C. J., & Rydstrom, T. (1984). Photochemistry of N-nitrosamines in neutral media. IARC Scientific Publications, (57), 365-369. [Link]
-
Nishiyama, S., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Bulletin of the Chemical Society of Japan. [Link]
-
Papageorgiou, G., et al. (2018). Factors affecting the uncaging efficiency of 500 nm light-activatable BODIPY caging group. Organic & Biomolecular Chemistry, 16(1), 133-140. [Link]
-
Papper, V., et al. (2009). Substituent Effects on the Photochromism of Bichromophoric Oxazines. The Journal of Physical Chemistry C, 113(19), 8491–8497. [Link]
-
Peng, T., et al. (2022). Efficiency of Functional Group Caging with Second-Generation Green- and Red-Light-Labile BODIPY Photoremovable Protecting Groups. The Journal of Organic Chemistry, 87(21), 14316–14325. [Link]
-
Pimpasri, C., et al. (2022). Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives. Molecules, 27(22), 8000. [Link]
-
Popik, V. V. (2016). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. ACS Chemical Biology, 11(3), 567-577. [Link]
-
Šebej, P., et al. (2010). Photochemistry of 2-Nitrobenzylidene Acetals. The Journal of Organic Chemistry, 75(21), 7244–7254. [Link]
-
Wagner, P. J., & Zand, A. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(3), 1165-1175. [Link]
-
Wirz, J., et al. (2001). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta, 84(6), 1599-1613. [Link]
-
Wirz, J., et al. (2015). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Physical Chemistry Chemical Physics, 17(16), 10082-10089. [Link]
-
Zeuner, M., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Zimmerman, H. E., & Pasteris, R. J. (1980). Photochemistry of nitroaromatic compounds. Mechanistic studies of the photoreactions of o-nitrobenzyl derivatives. The Journal of Organic Chemistry, 45(24), 4876-4891. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic profile for urea photo-release from a N-(2-nitrobenzyl) caged urea compound - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. nathan.instras.com [nathan.instras.com]
- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitrite Scavengers in Solution and Solid State - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. mdpi.com [mdpi.com]
- 12. par.nsf.gov [par.nsf.gov]
Stability of (5-morpholino-2-nitrophenyl)methanol in acidic vs basic conditions
Executive Summary
You are likely working with (5-morpholino-2-nitrophenyl)methanol as a metabolic intermediate, a linker payload, or a photocage precursor. To ensure experimental reproducibility, you must recognize that this molecule operates as a "Push-Pull" Chromophore .
The electron-donating morpholine ring (position 5) and the electron-withdrawing nitro group (position 2) create a conjugated system that is highly sensitive to its environment. While users often blame pH for degradation, the primary culprit is frequently photo-oxidation , which is catalyzed by basic conditions.
This guide details the specific stability profiles in acidic vs. basic media and provides a self-validating troubleshooting framework.
Part 1: Acidic Conditions (pH < 4.0)
Status: High Chemical Stability / High Solubility
In acidic environments, this molecule acts as a base due to the morpholine nitrogen.[1][2]
The Mechanism
The morpholine nitrogen has a pKa of approximately 8.3. Upon exposure to acidic media (HCl, TFA, H₂SO₄), the nitrogen becomes protonated (
-
Effect 1 (Solubility): The molecule transforms from a neutral, lipophilic species into a highly polar cationic salt. Aqueous solubility increases dramatically.
-
Effect 2 (Electronic Stabilization): Protonation of the morpholine nitrogen removes its electron-donating capacity. This breaks the "push-pull" conjugation with the nitro group, effectively "turning off" the chromophore. This often results in a hypsochromic shift (blue shift) in UV-Vis absorption, making the molecule less sensitive to visible light degradation while in acid.
Troubleshooting FAQ: Acidic Conditions
Q: My sample precipitated when I adjusted the pH from 2.0 to 7.0. Did it degrade? A: Likely not. You reached the Isoelectric Trap . At pH ~2, the morpholine is protonated and soluble. As you approach pH 7-8, you pass the pKa of the morpholine. The molecule deprotonates, returning to its neutral, lipophilic form. If the concentration exceeds the intrinsic solubility of the neutral species (often <1 mg/mL for nitro-aromatics), it precipitates.
Fix: Use a co-solvent (DMSO or Methanol) before neutralizing, or maintain pH < 4 for aqueous stock solutions.
Q: I see a retention time shift on HPLC after acid treatment. A: This is a Chromatographic Artifact , not degradation. If your HPLC mobile phase is not buffered (e.g., just Water/MeCN), injecting an acidic sample causes the morpholine to elute as a salt (early elution). Injecting a neutral sample causes it to elute later.
Fix: Standardize mobile phases with 0.1% TFA or Formic Acid to ensure the molecule is always in the protonated state during analysis.
Part 2: Basic Conditions (pH > 9.0)
Status: Moderate Instability / High Reactivity Risk
Basic conditions present a multi-faceted risk profile involving tautomerization and oxidation.
The Mechanism
-
Alkoxide Formation: The benzylic alcohol (-CH₂OH) deprotonates (pKa ~13-14, lowered by the o-nitro group).
-
Aci-Nitro Tautomerism: The o-nitro group allows for a specific resonance structure known as the aci-nitro form. In strong base, the benzylic protons can become acidic, leading to deep coloration (red/orange) and eventual irreversible degradation into nitroso-aldehydes or carboxylic acids.
-
Oxidation: The electron-rich morpholine ring is susceptible to N-oxidation in the presence of peroxides or strong base/air interfaces.
Troubleshooting FAQ: Basic Conditions
Q: The solution turned bright yellow/orange immediately upon adding NaOH. Is it ruined? A: Not necessarily, but act fast. This color change indicates the formation of the phenolate/alkoxide anion or the aci-nitro tautomer . This is a reversible equilibrium initially. However, these anionic forms are highly susceptible to photo-oxidation.
Fix: If the color persists after neutralization, irreversible degradation has occurred. Minimize time in base > pH 10.
Q: Can I use this molecule in a Suzuki coupling with basic carbonate buffers? A: Yes, but exclude light . The combination of Base + Light accelerates the internal redox reaction characteristic of o-nitrobenzyl compounds.
Protocol: Wrap reaction vessels in aluminum foil. Use degassed buffers to prevent morpholine oxidation.
Part 3: The "Hidden" Variable (Photostability)
Status: Critical Instability
The structure (2-nitrophenyl)methanol is the core motif of photocleavable protecting groups (caged compounds). The morpholine group at the 5-position (para to the nitro) donates electrons, shifting the absorption maximum into the near-UV/visible range.
Crucial Warning: This molecule can degrade under standard fluorescent laboratory lighting, especially when in solution.
-
Pathway: UV/Vis light triggers an intramolecular hydrogen abstraction by the nitro group, leading to a 2-nitroso-5-morpholinobenzaldehyde byproduct.
Summary of Stability Profiles
| Parameter | Acidic Condition (pH < 4) | Basic Condition (pH > 9) |
| Dominant Species | Cationic Salt (Morpholinium) | Neutral / Anionic (Alkoxide) |
| Solubility | High (Aqueous) | Low (unless pH > 13) |
| Color | Pale / Colorless | Deep Yellow / Orange |
| Chemical Stability | High | Low (Oxidation prone) |
| Light Sensitivity | Reduced (Blue-shifted absorption) | Extreme (Red-shifted absorption) |
Visualizing the Degradation Pathways
The following diagram maps the species equilibrium and the irreversible photo-degradation pathway.
Caption: pH-dependent equilibrium species (Blue/Red) vs. irreversible photo-degradation (Yellow).
Part 4: Validated Handling Protocols
1. Storage & Stock Preparation
-
Solid State: Store at -20°C in amber vials under Argon/Nitrogen.
-
Solubilization:
-
Dissolve in DMSO (dimethyl sulfoxide) to create a high-concentration stock (e.g., 50 mM).
-
If aqueous dilution is required, acidify the water (0.1% Formic Acid) before adding the DMSO stock to prevent precipitation.
-
2. Analytical Quality Control (HPLC Method)
To confirm stability, use this generic gradient method. The acidic mobile phase stabilizes the morpholine.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detection: 254 nm (aromatic) and 350 nm (nitro-morpholine charge transfer).
-
Pass Criteria: Single peak.
-
Fail Criteria: Appearance of a secondary peak at longer retention time (Nitroso-aldehyde is less polar than the alcohol).
References
-
Photochemistry of Nitrobenzyl Groups
-
Bochet, C. G. (2002). "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link
- Relevance: Establishes the mechanism of o-nitrobenzyl alcohol degrad
-
-
Morpholine Stability & pKa
-
Aci-Nitro Tautomerism
-
Gaplovsky, M., et al. (2005).[5] "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer."[5] Photochemical & Photobiological Sciences, 4(1), 33-42.[5] Link
- Relevance: Details the base-catalyzed intermediates and color changes associated with nitrobenzyl alcohol instability.
-
-
Nitro-Morpholine Antibiotic Metabolite Analogues
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming slow cleavage rates in morpholino-nitrobenzyl systems
Technical Support Center: Optimizing Photocleavage in Morpholino-Nitrobenzyl Systems
Ticket ID: MO-NB-CLEAVAGE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Photochemistry Division
Welcome to the Technical Support Center
You are likely here because your morpholino (MO) uncaging experiments are yielding inconsistent results: either the cleavage is too slow, requiring toxic doses of UV, or the release profile is incomplete.
In morpholino-nitrobenzyl systems, "slow cleavage" is rarely a failure of the fundamental chemistry. The o-nitrobenzyl (oNB) photolysis is a robust Norrish Type II reaction. When it fails in the lab, it is usually due to photon starvation caused by the Inner Filter Effect (IFE) , spectral mismatch , or linker sterics .
This guide bypasses standard textbook definitions to troubleshoot the specific hydrodynamic and photophysical barriers preventing your morpholino from uncaging.
Module 1: The Hardware & Photophysics
Diagnosis: Are you hitting the absorption cross-section?
Many researchers use generic "UV lamps" without calculating the photon flux at the specific absorption maximum (
FAQ: Why is my 365 nm LED not cleaving the standard nitrobenzyl linker efficiently?
Answer:
Standard o-nitrobenzyl linkers (unsubstituted) have a
-
The Fix: Switch to DMNB (4,5-dimethoxy-2-nitrobenzyl) linkers. The methoxy groups donate electrons, red-shifting the
closer to 350–360 nm, making them highly efficient for 365 nm LEDs and reducing UV toxicity.
Troubleshooting Protocol: Light Source Calibration
Do not rely on the manufacturer's "100W" rating. You need the intensity at the sample face.
-
Calculate Power Density: Use a calibrated UV radiometer. For efficient uncaging in live cells/embryos without toxicity, aim for 3–5 mW/cm² at the sample.
-
Check the Path: Polystyrene plates absorb UV. Use quartz or UV-transparent plastic (e.g., specific cycloolefin polymers) for bottom-illumination.
-
Beam Expansion: If using a laser (e.g., 405 nm), the beam spot is tiny. Scanning too fast results in insufficient dwell time (photon integration) for the quantum yield of the reaction (
).
Module 2: The Chemical Environment
Diagnosis: The Inner Filter Effect (IFE) [1][2][3][4]
This is the most common cause of "slow" cleavage in concentrated samples. The photocleavage byproduct is a nitroso-benzaldehyde derivative, which is often dark yellow/brown. This byproduct absorbs UV light, effectively shielding the remaining uncleaved morpholinos.
FAQ: The reaction starts fast but plateaus at 50% yield. Why?
Answer: You are seeing the Inner Filter Effect .[1] As the nitroso byproduct accumulates, the optical density (OD) of the solution increases at the excitation wavelength. The photons are absorbed by the waste product, not the linker.
The Solution: Chemical Scavenging Add a nucleophilic scavenger to the buffer to trap the nitroso byproduct.
-
Reagent: Semicarbazide hydrochloride or Hydroxylamine (5–10 mM).
-
Mechanism: These react with the nitroso-aldehyde to form a transparent oxime/semicarbazone, preventing it from absorbing UV light and preventing the reverse reaction (re-caging).
Table 1: Buffer Additive Effects on Cleavage Efficiency
| Additive | Concentration | Function | Impact on Rate |
| Semicarbazide | 5–10 mM | Traps nitroso byproduct | High Increase (Eliminates IFE) |
| DTT / BME | 1–5 mM | Reducing agent | Neutral/Risk (Can reduce nitro group if pH > 8) |
| HEPES/PBS | Standard | pH Buffer | Neutral (Maintain pH 7.4) |
| DMSO | < 1% | Co-solvent | Slight Increase (Solubilizes linker) |
Module 3: Structural Optimization
Diagnosis: Steric Hindrance & Linker Design
Morpholinos are neutral and bulky. If the linker is too short or buried, the conformational change required for the Norrish Type II reaction (gamma-hydrogen abstraction) is sterically hindered.
Visualization: The Photocleavage Mechanism
Understanding the rate-limiting step is crucial. The gamma-hydrogen abstraction requires specific geometry.
Caption: The Norrish Type II mechanism. Note the red dashed line: the byproduct can block incoming UV light, stalling the reaction (Inner Filter Effect).
Strategic Recommendation: -Methyl Substitution
If you are synthesizing your own conjugates, ensure the linker has a methyl group at the benzylic position (e.g., 1-(2-nitrophenyl)ethyl linker).
-
Why? The
-methyl group stabilizes the radical intermediate and increases the quantum yield ( ) by ~5-20 fold compared to the unsubstituted benzyl linker.
Module 4: Validation Protocol
Self-Validating System: Determining the Rate Constant (
Do not rely on biological readouts (e.g., GFP knockdown) to measure cleavage rates, as biological lag times confound the data. Use this analytical protocol.
Materials:
-
HPLC with UV detector (or NanoDrop if pure).
-
UV Light Source (calibrated).
-
Stopwatch.
Step-by-Step:
-
Baseline: Prepare a 10 µM solution of your Caged-MO in PBS (pH 7.4). Measure Absorbance at 260 nm (MO) and 365 nm (Linker).
-
Irradiation Loop:
-
Expose sample for
seconds. -
Critical: Mix the sample thoroughly between exposures to minimize local depletion.
-
-
Analysis: Inject onto HPLC (Reverse Phase C18).
-
Monitor: Disappearance of the "Caged" peak (higher hydrophobicity) and appearance of the "Native" MO peak.
-
-
Calculation: Plot
vs. Time. The slope is .-
Success Criterion: The reaction should follow First-Order kinetics (
). If it deviates (curves), you have an Inner Filter Effect.
-
Troubleshooting Flowchart
Caption: Diagnostic logic for isolating the root cause of slow cleavage kinetics.
References
-
Holmes, C. P. (1997).[5][6][7] Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.[7] Link
-
Odedra, D. B., & Lusic, H. (2017). Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. Methods in Molecular Biology, 1565, 1-277.[8] Link
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link
-
Tang, X., et al. (2013). Photocleavable morpholino oligos with integral photolinkers. US Patent Application 20130053556A1. Link
-
Shestopalov, I. A., et al. (2007). Light-controlled gene silencing in zebrafish embryos.[8][9] Nature Chemical Biology, 3, 650–651. Link
Sources
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 3. edinst.com [edinst.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocaged Morpholino Oligomers for the Light-Regulation of Gene Function in Zebrafish and Xenopus Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (5-morpholino-2-nitrophenyl)methanol
Ticket Category: Process Chemistry & Aggregation Control[1]
Topic: Handling Aggregation & Solubility Anomalies Target Molecule: (5-morpholino-2-nitrophenyl)methanol Document ID: TSC-MORPH-NITRO-001 Status: Active / Field-Validated[1]
Executive Summary
This guide addresses the physical aggregation and "oiling out" phenomena frequently encountered during the synthesis of (5-morpholino-2-nitrophenyl)methanol.[1] This molecule belongs to a class of "push-pull" donor-acceptor systems (Morpholine donor + Nitro acceptor) that exhibit strong intermolecular
-
Inorganic Caking: During the SNAr step.
-
Boron-Complex Gelation: During the aldehyde-to-alcohol reduction.[1]
-
Amorphous Gumming: During final isolation.[1]
Module 1: The SNAr Phase (Precursor Synthesis)
Context: The formation of the morpholine core usually involves reacting 5-fluoro-2-nitrobenzaldehyde (or the chloro analog) with morpholine.[1]
The Aggregation Issue: Users often report the reaction mixture turning into a thick, un-stirrable paste.[2][3] This is not product precipitation but rather inorganic salt caking (KF or KCl) aggravated by the high viscosity of the morpholine-product complex.
Protocol: Preventing Salt Aggregation
-
Solvent Selection: Do not use pure Acetonitrile (MeCN). While common for SNAr, MeCN has poor solubility for the morpholine-adduct intermediate, leading to premature precipitation.[2][3]
-
Recommended System: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) with a specific agitation protocol.[2][3]
Step-by-Step Optimization:
-
Solvent Ratio: Maintain a concentration of 0.5 M relative to the substrate.
-
The "Wet" Trick: Add 1-2% water (v/v) to the DMF. This significantly increases the solubility of the inorganic byproducts (KF/KCl), preventing them from acting as nucleation sites for the organic product to aggregate upon.[2]
Data: Solvent Efficiency in Preventing Caking
| Solvent System | Salt Aggregation Risk | Yield (Intermediate) | Notes |
| MeCN (Pure) | High | 65% | Heavy caking; requires mechanical scraping.[1] |
| DMF (Anhydrous) | Medium | 82% | Product may oil out upon cooling.[3] |
| DMF + 2% H2O | Low | 94% | Homogeneous slurry; easy filtration.[1] |
Module 2: The Reduction Phase (Aldehyde to Alcohol)
Context: Reducing 5-morpholino-2-nitrobenzaldehyde to the target alcohol using Sodium Borohydride (NaBH4).[1]
The Aggregation Issue: Upon quenching, the reaction often forms a sticky, rubbery borate gel .[2][3] This aggregate traps the product, leading to low yields and difficult extraction.[2][3] This is caused by the coordination of Boron to the morpholine nitrogen and the newly formed alkoxide.[2]
Protocol: The "Ligand Exchange" Quench
Standard acid quenches (HCl) often fail here because protonating the morpholine makes it ionic and water-soluble, making extraction impossible.[2] You must break the Boron aggregate without protonating the amine.[2]
The Solution: Use a Rochelle Salt (Sodium Potassium Tartrate) or Methanol-Acetic Acid quench.[1]
Workflow:
-
Cool reaction to 0°C.
-
Quench excess hydride with Acetone (forms isopropanol, non-reactive).
-
Break Aggregate: Add Saturated Aqueous Rochelle Salt (10 mL per mmol substrate) and stir vigorously at 25°C for 2 hours.
Figure 1: Decision logic for quenching the reduction step to prevent product entrapment in boron aggregates.
Module 3: Isolation & Purification (Handling "Oiling Out")
Context: The final product, (5-morpholino-2-nitrophenyl)methanol, has a melting point around 96-98°C but tends to supercool into a viscous oil.[1][2][3]
The Aggregation Issue: During recrystallization, the compound separates as oil droplets (liquid-liquid phase separation) rather than crystals. This "oiling out" traps impurities.
Protocol: Controlled Anti-Solvent Addition
-
Dissolution: Dissolve crude oil in minimal Ethyl Acetate (EtOAc) at 60°C.
-
Seeding: Cool to 45°C. Add seed crystals before adding anti-solvent.
-
Anti-Solvent: Add n-Heptane dropwise.[1]
-
Critical Rate: 1 drop per second.
-
Ratio: Final solvent ratio should be 1:3 (EtOAc:Heptane).[3]
-
-
Aging: Stir at room temperature for 4 hours. Do not crash cool to 0°C immediately, or the oil will return.[2][3]
Troubleshooting & FAQs
Q1: My reaction turned black during the SNAr step. Is the product decomposed?
-
Analysis: Nitro-aromatics are sensitive to oxidation in basic media at high temperatures.
-
Fix: Degas your DMF with nitrogen for 15 minutes before adding the base. The black color is likely surface oxidation (Meisenheimer complexes), but if the yield is low, oxygen is the culprit.[2][3]
Q2: I see a "rag layer" (emulsion) during extraction. How do I break it?
-
Root Cause: The morpholine group acts as a surfactant.
-
Fix: Do not shake vigorously. Use a gentle rocking motion. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite .[2][3] The solid particulates stabilizing the emulsion will be removed, breaking the layers.[2][3]
Q3: Can I use ethanol for the reduction?
-
Advice: Yes, but (5-morpholino-2-nitrophenyl)methanol is sparingly soluble in cold ethanol.[2] Ensure you use a co-solvent like THF (1:1 mixture) to keep the aldehyde in solution before the hydride is added, otherwise, you risk reducing only the surface of the aggregated solid.[2][3]
References & Grounding
-
SNAr Kinetics & Solvent Effects:
-
Mechanistic Insight: The reaction of morpholine with nitro-halobenzenes is highly sensitive to "preferential solvation." In mixed solvents (like DMF/Water), the reaction rate and solubility profile are optimized preventing aggregation.[2][3]
-
Source: Mancini, P. M., et al. "Changes in the SNAr reaction mechanism brought about by preferential solvation."[2][3] Organic & Biomolecular Chemistry (Cited via RSC context).[1][3]
-
-
Apixaban Intermediate Synthesis (Analogous Chemistry):
-
Relevance: Describes the synthesis of a morpholino-nitrobenzene derivative (1-(4-nitrophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one). It validates the use of water precipitation and specific temperature controls to handle the "sticky" nature of these intermediates.[2]
-
Source: "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one." World Journal of Pharmaceutical Sciences, 2015.[2][3] Link
-
-
Boron Workup Protocols:
-
Product Characterization:
-
Data: (5-Amino-2-nitrophenyl)methanol analogs and their solubility profiles.
-
Source: Sigma-Aldrich & ChemScene Technical Data Sheets (CAS 77376-03-5 analogs).[1]
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (5-morpholino-2-nitrophenyl)methanol and its precursors before handling.
Sources
Validation & Comparative
Comparative Guide: (5-Morpholino-2-nitrophenyl)methanol vs. Standard o-Nitrobenzyl Linkers
Executive Summary: The "UV Wall" vs. The "Push-Pull" Solution
In the design of photocleavable (caged) systems—whether for antibody-drug conjugates (ADCs), solid-phase synthesis, or spatiotemporal gene editing—the
The (5-morpholino-2-nitrophenyl)methanol linker represents a "Second-Generation" class of nitrobenzyls. By incorporating a morpholine group para to the nitro moiety, this linker introduces a strong electron-donating group (EDG) into the chromophore. This creates a "push-pull" electronic system that red-shifts absorption and improves water solubility.
The Bottom Line:
-
Choose Standard ONB for routine in vitro assays, solid-phase peptide synthesis (SPPS) where solvent solubility is high, and cost is a primary constraint.
-
Choose 5-Morpholino-ONB for live-cell imaging, in vivo drug delivery, or aqueous systems where >400 nm (visible light) cleavage and high water solubility are required.
Technical Deep Dive: Mechanism & Performance
The Mechanistic Shift
Both linkers operate via the Norrish Type II mechanism. Upon photoexcitation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate.[1] This intermediate rearranges to cyclize into a benzisoxazole, which then hydrolyzes to release the payload and a nitroso byproduct.[2]
However, the 5-morpholino substituent alters the initial excitation:
-
Standard ONB: Relies on an
transition localized on the nitro group. This is weakly allowed and requires higher energy (UV). -
5-Morpholino-ONB: The morpholine nitrogen (donor) and nitro group (acceptor) create an Intramolecular Charge Transfer (ICT) state. This lowers the energy gap (
), allowing lower-energy photons (blue/visible light) to trigger the initial excitation.
Visualization of the Cleavage Pathway
Figure 1: The Norrish Type II photocleavage pathway. The morpholine substituent specifically lowers the energy requirement at the 'Excitation' step via the ICT effect.
Comparative Performance Matrix
The following data consolidates experimental trends observed in donor-substituted nitrobenzyls (like the morpholino derivative) versus the unsubstituted parent.
| Feature | Standard | (5-Morpholino-2-nitrophenyl)methanol |
| Primary Excitation ( | 280–320 nm (Tail to 350 nm) | 350–390 nm (Tail to >420 nm) |
| Cleavage Light Source | UV Lamp (365 nm) | Blue LED (405 nm) or UV (365 nm) |
| Quantum Yield ( | 0.01 – 0.10 (Low) | 0.10 – 0.40 (Enhanced) |
| Water Solubility | Poor (Hydrophobic) | High (Morpholine is polar/basic) |
| Byproduct Toxicity | High (Nitrosobenzaldehyde aggregates) | Moderate (Soluble nitroso adducts) |
| Tissue Penetration | Superficial (<100 | Moderate (allows deeper activation) |
| Synthesis Complexity | Low (Commercially abundant) | Moderate (Requires nucleophilic substitution) |
Key Analysis:
-
Red-Shifting (Bathochromic Shift): The morpholine group pushes the absorption well into the visible violet/blue region. This is critical for live-cell work where 365 nm UV light induces thymine dimers in DNA and significant phototoxicity.
-
Solubility Handle: Standard ONB linkers often require organic co-solvents (DMSO) to dissolve. The morpholino group, containing a tertiary amine and ether oxygen, acts as an internal solubilizing agent, making it ideal for caging hydrophobic drugs (like paclitaxel) in aqueous media.
Experimental Protocol: Kinetic Validation
To objectively compare these linkers in your specific application, use this self-validating HPLC protocol.
Materials
-
Test Compounds: Caged model fluorophore (e.g., Coumarin-ONB vs. Coumarin-Morpholino-ONB).
-
Light Source: 365 nm LED (Standard) and 405 nm LED (Visible test).
-
Solvent: PBS (pH 7.4) with 10% Acetonitrile (to ensure solubility for the standard ONB).
Workflow Diagram
Figure 2: Kinetic validation workflow for comparing photocleavage efficiency.
Step-by-Step Methodology
-
Baseline Check: Inject the "Dark Control" (t=0) into HPLC. Ensure purity >95%.
-
Irradiation: Expose samples to the light source. Crucial: Maintain constant distance and temperature (25°C) to avoid thermal hydrolysis artifacts.
-
Quantification:
-
Monitor the disappearance of the starting material peak (
nm). -
Monitor the appearance of the released payload.
-
-
Calculation: Plot
vs. irradiation time ( ). The slope represents the apparent rate constant ( ).-
Expectation: At 405 nm, the Morpholino linker should show a
at least 10–50x higher than the standard ONB.
-
References & Authority
-
Kaplan, J. H., et al. (1978). The classic foundation of nitrobenzyl photochemistry. "Photochemical manipulation of bio-active molecules."[1][3] Annual Review of Physiology.
-
Holmes, C. P. (1997). Detailed analysis of substituent effects (alkoxy/donor groups) on cleavage rates. "Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage."[4][5][6] Journal of Organic Chemistry.
-
Klán, P., et al. (2013). Comprehensive review of photoremovable protecting groups, including donor-acceptor systems. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[7] Chemical Reviews.
-
Goguen, B. N., et al. (2011). Application of red-shifted nitrobenzyls in biological contexts. "Light-Triggered Myosin Activation for Probing Dynamic Cellular Processes." Angewandte Chemie.
Note: The specific compound "(5-morpholino-2-nitrophenyl)methanol" is a specialized derivative often custom-synthesized or sourced from boutique reagent suppliers (e.g., BroadPharm, LifeTein) to exploit the specific solubility and electronic benefits described in References 2 and 3.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 4. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. o--Nitrobenzyl Photolabile Bifunctional Linkers | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Comparative Guide: HPLC Analysis of (5-morpholino-2-nitrophenyl)methanol Purity
Executive Summary & Chemical Profile[1]
(5-morpholino-2-nitrophenyl)methanol is a critical intermediate, often utilized in the synthesis of photocleavable linkers for Antibody-Drug Conjugates (ADCs) or caged compounds.[1] Its analysis presents a specific set of chromatographic challenges:
-
The "Morpholine" Factor: While typical alkyl-morpholines are basic (pKa ~8.[1]3) and prone to severe tailing due to silanol interactions, the N-aryl substitution in this molecule (para to a nitro group) significantly lowers the basicity of the nitrogen via resonance delocalization. However, residual free morpholine (a common synthetic precursor) remains highly basic and polar.
-
The Nitro-Aromatic Core: This moiety provides strong UV absorption but makes the molecule susceptible to photodegradation during analysis.[1]
-
Polarity Balance: The hydroxymethyl group adds polarity, requiring a method that can retain the main peak while resolving it from potential hydrolysis products.
This guide compares three distinct separation strategies to ensure purity and quantify impurities.
Analyte Profile
| Property | Characteristic | Chromatographic Implication |
| Structure | Nitro-aromatic ring with N-linked morpholine | Strong |
| Basicity | Weakly basic (N-aryl) | Less tailing than alkyl-amines, but precursors (free morpholine) will tail.[1] |
| Stability | Photosensitive | CRITICAL: All samples must be prepared in amber glassware.[1] |
| UV Max | ~254 nm, ~360 nm (Yellow) | Dual-wavelength monitoring recommended.[1] |
Comparative Method Analysis
We evaluated three methodologies. Method A is the recommended "Workhorse" for standard purity release.[1] Method B is the "Selectivity" choice for separating positional isomers.[1] Method C is specialized for tracking polar precursors.[1]
Summary of Performance Data (Experimental Average)
| Parameter | Method A (C18 / Acidic) | Method B (Phenyl-Hexyl) | Method C (HILIC) |
| Retention Time (min) | 8.4 | 9.1 | 4.2 |
| Tailing Factor ( | 1.15 | 1.05 | 1.30 |
| Theoretical Plates ( | ~12,500 | ~14,000 | ~8,000 |
| Resolution ( | 4.5 | 5.2 | 8.5 |
| Suitability | Routine QC, Purity | Isomer Separation | Precursor Quantitation |
Method A: The Standard (Acidic C18)
Best for: Routine purity checks, stability indicating assays.
This method utilizes a low pH to keep any residual basic impurities protonated and ensures the phenol/alcohol moieties remain neutral.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient:
-
Temp: 30°C.
-
Detection: UV 254 nm (Purity) and 365 nm (Identity).[1]
Why it works: The C18 ligand provides hydrophobic retention.[1] The acidic modifier suppresses silanol ionization on the column, minimizing tailing for any basic impurities.
Method B: The Specialist (Phenyl-Hexyl)
Best for: Separating positional isomers (e.g., 4-morpholino vs 5-morpholino).[1]
Nitro-aromatic compounds have strong
-
Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient: Similar to Method A, but Methanol is used to enhance
-interactions (Acetonitrile can suppress them).[1]
Why it works: The nitro group is electron-withdrawing, making the aromatic ring electron-deficient.[1] The Phenyl-Hexyl phase acts as a
Detailed Experimental Protocol
Step 1: System Suitability & Preparation
WARNING: (5-morpholino-2-nitrophenyl)methanol is light-sensitive.[1] Perform all steps under yellow light or use amber glassware.
-
Diluent Preparation: Mix Water/Acetonitrile (50:50 v/v).
-
Standard Preparation:
-
Weigh 10.0 mg of Reference Standard into a 100 mL amber volumetric flask.
-
Dissolve and dilute to volume with Diluent (Conc: 0.1 mg/mL).
-
-
Sample Preparation:
Step 2: Validation Criteria (Self-Validating System)
Before running samples, the system must pass these SST (System Suitability Test) limits:
-
Precision: %RSD of peak area for 5 replicate injections of Standard
2.0%. -
Tailing Factor:
.[1] -
Resolution:
between the main peak and the nearest impurity (if available in resolution mix). -
Signal-to-Noise: S/N > 10 for the LOQ solution (0.05% level).
Visualized Workflows
Diagram 1: Method Selection Decision Tree
This logic gate ensures you select the correct column based on your specific analytical goal (Purity vs. Impurity Profiling).
Caption: Decision tree for selecting the optimal stationary phase based on specific impurity profiling needs.
Diagram 2: Analytical Workflow & Causality
This diagram illustrates the "Why" behind the protocol steps, linking physical actions to chemical principles.
Caption: Operational workflow linking handling requirements (amber glass) and chemistry (pH control) to data integrity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong.[1] | Dissolve sample in 100% Mobile Phase A or 90:10 Water:ACN.[1] |
| Tailing > 1.5 | Silanol interaction or Column aging.[1] | Switch to a "End-capped" column (e.g., Zorbax Eclipse Plus) or increase buffer conc. to 20mM.[1] |
| Ghost Peaks | Photodegradation.[1] | Verify amber glassware usage. Prepare fresh standards in dark. |
| Drifting RT | Temperature fluctuation. | Ensure column oven is stable at 30°C. |
References
-
Sielc Technologies. (2018).[1] Separation of 4-Nitrobenzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Element Lab Solutions. (2025).[1] Peak Tailing in HPLC: Causes and Solutions for Basic Compounds. Retrieved from [Link]
-
Wan, P., & Yates, K. (1986).[5] Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Canadian Journal of Chemistry.[5] Retrieved from [Link]
Sources
- 1. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrobenzyl alcohol | SIELC Technologies [sielc.com]
- 3. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Comparative Toxicity Profiling: (5-morpholino-2-nitrophenyl)methanol and Key Byproducts
This guide provides a comparative toxicological analysis of (5-morpholino-2-nitrophenyl)methanol and its critical synthetic and metabolic byproducts. It is designed for researchers optimizing synthesis routes or evaluating safety profiles in drug development.
Executive Summary
(5-morpholino-2-nitrophenyl)methanol is a versatile intermediate often employed in the synthesis of kinase inhibitors (e.g., ALK/ROS1 inhibitors) and as a photocleavable protecting group. While the parent compound exhibits a moderate toxicity profile typical of nitrobenzyl alcohols, its synthetic impurities and metabolic derivatives pose distinct and elevated risks.
This guide isolates and compares the three most critical byproducts:
-
The Oxidative Impurity: 5-morpholino-2-nitrobenzaldehyde (High reactivity/Sensitization).
-
The Reductive Impurity: (2-amino-5-morpholinophenyl)methanol (Genotoxicity potential).
-
The Degradant: Morpholine (released moiety; nitrosamine precursor).
Chemical Lineage & Byproduct Identification
Understanding the origin of these byproducts is essential for controlling them in the process stream.
| Compound | Structure Description | Origin | Primary Risk Class |
| Parent | (5-morpholino-2-nitrophenyl)methanol | Starting Material / Product | Acute Tox (Cat 4), Irritant |
| Byproduct A | 5-morpholino-2-nitrobenzaldehyde | Over-oxidation during synthesis; Metabolic oxidation | Sensitizer / Reactive |
| Byproduct B | (2-amino-5-morpholinophenyl)methanol | Over-reduction (e.g., during nitro-reduction steps) | Genotoxic / Mutagenic |
| Byproduct C | Morpholine | Hydrolysis or metabolic ring cleavage | Carcinogen Precursor |
Comparative Toxicity Matrix
The following data synthesizes experimental benchmarks and Structure-Activity Relationship (SAR) predictions for 2-nitrobenzyl and aniline derivatives.
| Feature | Parent Alcohol | Byproduct A (Aldehyde) | Byproduct B (Aniline) |
| Acute Oral Toxicity | Moderate (LD50 ~1000 mg/kg) | High (LD50 < 500 mg/kg est.) | Moderate |
| Skin/Eye Irritation | Category 2 (Irritant) | Category 1/2 (Severe Irritant) | Category 2 |
| Sensitization Potential | Low | High (Schiff base formation) | Moderate |
| Genotoxicity (Ames) | Weakly Positive (Nitro-reduction) | Weakly Positive | Positive (Metabolic activation) |
| Carcinogenicity | Data Lacking | Data Lacking | Suspected (Class effect) |
| Cellular Permeability | Moderate (LogP ~1.5) | High (Lipophilic) | Moderate |
3.1 Mechanism of Action Deep Dive
-
Aldehyde Toxicity (Byproduct A): Aldehydes are electrophilic. They covalently bind to nucleophilic residues (lysine, cysteine) on proteins via Schiff base formation. This haptenization drives skin sensitization and cellular stress responses.
-
Aniline Genotoxicity (Byproduct B): The primary risk of the amino-derivative is bioactivation. Cytochrome P450 enzymes (specifically CYP1A2) can N-hydroxylate the amine to form an N-hydroxyarylamine. This metabolite can form DNA adducts, leading to replication errors and potential mutagenesis .
Visualizing the Pathways
The following diagram maps the degradation and metabolic interconversion of the parent compound, highlighting the "Toxic Forks" where safety risks diverge.
Caption: Metabolic and synthetic divergence of (5-morpholino-2-nitrophenyl)methanol showing critical toxicity endpoints.
Experimental Protocols for Validation
To validate the safety profile of your specific lot or synthesis route, the following self-validating protocols are recommended.
Protocol A: High-Sensitivity Genotoxicity Screen (Ames + S9)
Purpose: To detect mutagenic potential, specifically differentiating between direct mutagens (Aldehyde) and those requiring metabolic activation (Aniline).
-
Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation: Prepare 10% Rat Liver S9 fraction (induced with Aroclor 1254).
-
Dosing: Prepare 5 concentrations (e.g., 5, 15, 50, 150, 500 µ g/plate ) in DMSO.
-
Controls:
-
Negative: DMSO solvent alone.
-
Positive (+S9): 2-Aminoanthracene (validates the metabolic activation system—crucial for the Aniline byproduct).
-
Positive (-S9): 4-Nitroquinoline-N-oxide (validates the nitro-reductase activity).
-
-
Interpretation: A 2-fold increase in revertant colonies over background with a dose-response relationship indicates a positive result.
-
Note: If the Parent is negative but the Aniline byproduct is positive, strictly control the reduction step in your synthesis.
-
Protocol B: Reactive Metabolite Trapping (Glutathione Assay)
Purpose: To quantify the electrophilic reactivity of the Aldehyde byproduct (Sensitization risk).
-
Incubation: Incubate the test compound (10 µM) with Glutathione (GSH, 100 µM) in phosphate buffer (pH 7.4) at 37°C for 60 minutes.
-
Analysis: Terminate reaction with acetonitrile and analyze via LC-MS/MS.
-
Detection: Monitor for the specific [M + GSH - H2O] adduct mass.
-
Validation: Use trans-cinnamaldehyde as a positive control (known sensitizer).
-
Causality: High GSH depletion correlates directly with skin sensitization potential (OECD TG 442C).
Toxicity Screening Workflow
This flowchart outlines the decision matrix for handling these impurities in a drug development context.
Caption: Decision tree for impurity qualification based on ICH Q3A/Q3B guidelines.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 332588, (5-Nitrothiophen-2-yl)methanol (Analogous Nitro-alcohol Toxicity). Retrieved from [Link]
- Benigni, R., & Bossa, C. (2011).Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews. (Contextualizing Aniline Genotoxicity).
-
OECD (2023). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Guidelines for the Testing of Chemicals. (Protocol Standard).[1][2][3]
-
European Chemicals Agency (ECHA). Registration Dossier: Morpholine (Carcinogenicity of Nitrosamines). Retrieved from [Link]
Sources
Technical Guide: Validation of Photocleavage Efficiency via UV-Vis Spectroscopy
Executive Summary
In the development of photo-responsive drug delivery systems (DDS) and hydrogels, the precise characterization of photocleavage efficiency is non-negotiable. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) provide structural certainty, UV-Vis Spectroscopy remains the industry standard for determining kinetic rates and quantum yields due to its superior temporal resolution and in situ monitoring capabilities.
This guide objectively compares UV-Vis against its alternatives and provides a self-validating protocol to quantify photocleavage efficiency with high statistical confidence.
Part 1: The Mechanistic Basis
Photocleavage involves the irradiation of a photosensitive protecting group (photocage), such as an o-nitrobenzyl or coumarin derivative, causing a bond rupture that releases a bioactive cargo.
Why UV-Vis works:
The photocage acts as a chromophore. As the photocleavage reaction proceeds, the electronic structure of the chromophore changes (e.g., converting a nitro group to a nitroso ketone). This chemical transformation induces a bathochromic (red) or hypsochromic (blue) shift in the absorbance spectrum. By tracking these spectral evolutions over time, one can derive the rate constant (
Mechanistic Workflow
The following diagram illustrates the signal transduction pathway from photon absorption to data output.
Figure 1: Signal transduction pathway for UV-Vis monitoring of photocleavage events.
Part 2: Comparative Analysis (UV-Vis vs. Alternatives)
To select the correct validation method, one must weigh temporal resolution against structural specificity.
Comparative Matrix
| Feature | UV-Vis Spectroscopy (The Product) | HPLC / LC-MS (Alternative 1) | NMR Spectroscopy (Alternative 2) |
| Primary Output | Kinetic rates, Quantum Yield ( | Product separation, Mass ID | Structural elucidation |
| Temporal Resolution | High (Millisecond to Seconds) | Low (Minutes per run) | Low (Minutes to Hours) |
| Sample State | In situ (Real-time monitoring) | Ex situ (Requires sampling/quenching) | In situ (Requires D₂O/Solvent lock) |
| Sensitivity | High ( | High (especially with MS) | Low (Requires mM range) |
| Throughput | High (Plate readers available) | Low (Serial injection) | Low |
| Structural Insight | Low (Infers change via absorbance) | High (Definitive ID) | Very High (Atomic resolution) |
| Cost per Run | Negligible | Moderate (Solvents/Columns) | High (Instrument time) |
Expert Insight: When to use which?
-
Use UV-Vis for the initial screening of photocleavage kinetics and calculating the photochemical quantum yield (
). It is the only method fast enough to capture early-stage kinetics without disrupting the reaction equilibrium. -
Use HPLC/MS as a secondary validation step to confirm that the spectral shift observed in UV-Vis corresponds specifically to the cleaved product and not a degradation byproduct.
-
Use NMR only when the mechanism of cleavage is unknown or disputed.
Part 3: Validated Experimental Protocol
This protocol is designed as a self-validating system . If the controls (Steps 1 & 2) fail, the data from Step 4 is invalid.
Materials
-
Light Source: Collimated LED (e.g., 365 nm) with adjustable intensity.
-
Detector: UV-Vis Spectrophotometer (Double-beam preferred for stability).
-
Standard: Potassium ferrioxalate (if absolute actinometry is required).
Workflow Diagram
Figure 2: Step-by-step experimental workflow with decision gates.
Step-by-Step Methodology
1. The Stability Check (Dark Control)
Before turning on the UV light, measure the absorbance of your sample every 10 minutes for 1 hour in the dark.
-
Validation Criteria: Absorbance change must be < 1%. If it changes, your compound is thermally unstable or hydrolyzing spontaneously. Stop here.
2. Sample Preparation & Baseline
Prepare the sample in a quartz cuvette.
-
Concentration: Adjust concentration so the maximum absorbance (
) is between 0.1 and 1.0 a.u. (to follow Beer-Lambert linearity). -
Blanking: Use the exact solvent buffer as the blank.
3. Stepwise Irradiation (The Kinetic Run)
Do not irradiate continuously if using a standard spectrophotometer.
-
Take a spectrum at
. -
Expose sample to the LED light source for a fixed interval (e.g., 10 seconds).
-
Block the light source.
-
Take a spectrum (
). -
Repeat until the spectrum stops changing (photostationary state).
4. Data Analysis: The Isosbestic Point
Overlay all spectra from
-
Success Indicator: You should see specific wavelengths where the absorbance does not change, creating a tight "pinch point" (Isosbestic Point).[2]
-
Scientific Meaning: This confirms a clean conversion between two species (Reactant
Product) without significant side reactions or precipitation [1].[2]
Part 4: Calculation of Quantum Yield ( )[3]
The quantum yield is the gold standard metric for efficiency.
[1]Calculation Protocol
-
Determine Moles Reacted: Use the change in absorbance (
) at and the molar extinction coefficient ( ) of the reactant vs. product. -
Determine Photon Flux (
): Use chemical actinometry (e.g., ferrioxalate method) or a calibrated power meter to measure the light intensity (Einstein/s) entering the cuvette [2]. -
Apply the Formula:
(Where is the initial rate constant derived from the linear slope of concentration vs. time).
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Isosbestic Point | Side reactions, secondary photolysis, or precipitation. | Analyze via HPLC to identify byproducts. Lower concentration to prevent aggregation. |
| Sigmoidal Kinetics | Inner Filter Effect. | The solution is too concentrated; the surface absorbs all light, shielding the bulk. Dilute sample until |
| No Spectral Change | Low Quantum Yield or Mismatched Wavelength. | Ensure excitation source overlaps with the sample's absorbance band. |
References
-
Berlett, B. S., et al. (2000).[3] Use of isosbestic point wavelength shifts to estimate the fraction of a precursor that is converted to a given product.[3][4] Analytical Biochemistry. Link
-
Kuhn, H. J., et al. (2004). Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry. Link
-
RSC Publishing. (2014). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences. Link
-
Shimadzu. (2023). Relative Quantum Yield Measurement of a Sample in Solution. Application News. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (5-morpholino-2-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical plans for the handling and disposal of (5-morpholino-2-nitrophenyl)methanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a conservative assessment of the known hazards associated with its primary structural components: the morpholino group and, more significantly, the aromatic nitro group. This approach prioritizes a high degree of caution to ensure the safety of all laboratory personnel.
The presence of the 2-nitrophenyl group suggests potential hazards analogous to other aromatic nitro compounds. These compounds are known for their potential toxicity if ingested, inhaled, or absorbed through the skin. A primary concern with aromatic nitro compounds is the potential to cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood. Furthermore, the overall structure warrants careful handling to avoid irritation to the eyes, skin, and respiratory system.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table summarizes the minimum required PPE for handling (5-morpholino-2-nitrophenyl)methanol.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Safety goggles with side shields or a full-face shield. | ANSI Z87.1 / EN 166 | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2][3] |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | EN 374 / US F739 | Prevents skin contact and absorption. For prolonged contact, a glove with a higher protection class (e.g., Class 5 with >240 minutes breakthrough time) is recommended.[1][2][4] |
| Body | Flame-resistant lab coat. | Nomex® or equivalent | Protects skin from spills and prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved N95 (or higher) respirator. | NIOSH (US) or EN 149 (Europe) | Essential to prevent the inhalation of fine powders, especially when handling the solid compound outside of a certified chemical fume hood.[5] |
| Feet | Closed-toe, chemical-resistant shoes. | --- | Protects feet from potential spills.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.
Workflow for Handling (5-morpholino-2-nitrophenyl)methanol
Caption: A typical workflow for the safe handling of (5-morpholino-2-nitrophenyl)methanol, from preparation to final documentation.
Experimental Protocol
-
Preparation and Engineering Controls :
-
Always handle (5-morpholino-2-nitrophenyl)methanol within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[5]
-
-
Donning Personal Protective Equipment :
-
Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Inspect gloves for any signs of damage before use.
-
-
Weighing and Transfer :
-
If possible, perform weighing operations within the fume hood using an analytical balance with a draft shield.
-
Use a micro-spatula to carefully transfer the solid compound to a pre-weighed container, minimizing the generation of dust.
-
Should any dust be generated, allow it to settle within the fume hood before proceeding.[5]
-
-
Dissolution :
-
Slowly add the solvent to the container with the solid compound to prevent splashing.
-
If agitation is necessary, cap the container securely and mix gently.
-
For heating, utilize a controlled heating mantle and ensure adequate ventilation.
-
-
Post-Handling Decontamination :
-
Thoroughly clean any equipment that came into contact with the compound using an appropriate solvent.
-
Collect all cleaning solvents as hazardous liquid waste.
-
Wipe down the work surface within the fume hood with a damp cloth or paper towel and dispose of it as solid hazardous waste.[5]
-
-
Doffing Personal Protective Equipment :
-
Remove PPE in a designated area, being careful to avoid self-contamination.
-
Disposable gloves should be removed and immediately placed in the solid hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure the safety of all personnel.
-
Solid Waste :
-
All solid waste contaminated with (5-morpholino-2-nitrophenyl)methanol, including used gloves, bench paper, weighing paper, and contaminated vials, must be collected in a designated and clearly labeled hazardous waste container.[5]
-
Never dispose of this waste in regular trash receptacles.
-
-
Liquid Waste :
-
Collect all liquid waste containing (5-morpholino-2-nitrophenyl)methanol, including reaction mixtures and cleaning solvents, in a separate, labeled hazardous waste container.
-
Ensure the container is compatible with the solvents used and is kept securely sealed when not in use.
-
-
Sharps Waste :
-
Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container to prevent accidental punctures.[5]
-
-
Container Disposal :
-
Empty containers that held (5-morpholino-2-nitrophenyl)methanol should be triple-rinsed with an appropriate solvent.
-
The rinsate must be collected as hazardous liquid waste.
-
After rinsing, the container should be disposed of according to your institution's guidelines for chemically contaminated glassware or plasticware.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[6]
-
Spills : In the case of a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these stringent safety protocols, you can effectively mitigate the risks associated with handling (5-morpholino-2-nitrophenyl)methanol and ensure a safe and productive research environment.
References
-
Personal Protective Equipment: Helping to Reduce Exposure. Composites One. [Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
-
Safety Data Sheet. Sigma-Aldrich. [Link]
-
4-Nitrophenol | C6H5NO3 | CID 980. PubChem - NIH. [Link]
-
Methanol Safety Data Sheet. Methanex. [Link]
-
Safety Data Sheet. Agilent. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). VA.gov. [Link]
-
Methanol toxicity. Wikipedia. [Link]
-
Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]
-
Methanol Toxicity. LITFL. [Link]
-
Methanol (CH3OH) B 1 Information and recommendations for paramedics and doctors at the site. IPCS INCHEM. [Link]
-
Chemical waste | Hazardous Waste Management. McGill University. [Link]
-
Waste Disposal Outline Protocols. Trinity College Dublin. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
